2,6-Difluoro-3-methylphenylacetic acid
Description
Properties
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMLOQKAUVILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378917 | |
| Record name | 2,6-Difluoro-3-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261943-97-9 | |
| Record name | 2,6-Difluoro-3-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261943-97-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluoro-3-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 2,6-Difluoro-3-methylphenylacetic acid, a fluorinated aromatic carboxylic acid. Due to its structural motifs, this compound is of interest to researchers in medicinal chemistry and materials science. This document compiles available data on its chemical and physical properties, safety information, and provides a proposed synthetic pathway. At present, detailed experimental data on its biological activity and spectroscopic characterization are limited in publicly accessible literature.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | (2,6-difluoro-3-methylphenyl)acetic acid, 2,6-Difluoro-m-tolylacetic acid, 3-(Carboxymethyl)-2,4-difluorotoluene | --INVALID-LINK-- |
| CAS Number | 261943-97-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 186.16 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
Note: Properties such as melting point, boiling point, pKa, and solubility are not consistently reported in publicly available databases and literature. Researchers are advised to determine these properties experimentally.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in the public domain. Researchers synthesizing or working with this compound will need to perform their own analyses to confirm its structure and purity.
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One potential multi-step synthesis is outlined below. This proposed pathway is for informational purposes and would require experimental optimization and validation.
Proposed Synthetic Pathway
Figure 1. Proposed synthesis of this compound.
Experimental Considerations
-
Step 1: Nitration of 2,6-Difluorotoluene. This reaction should be performed at low temperatures to control the regioselectivity and prevent over-nitration. The methyl group is an ortho-, para-director, and the fluorine atoms are also ortho-, para-directing but deactivating. The position between the two fluorine atoms is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the methyl group and meta to the fluorine atoms.
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Step 2: Reduction of the Nitro Group. The nitro group can be reduced to an amine using standard methods such as iron in acidic medium or catalytic hydrogenation.
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Step 3: Sandmeyer Reaction. The resulting aniline can be converted to the corresponding nitrile via a Sandmeyer reaction. This involves diazotization of the amine followed by treatment with a cyanide salt, typically copper(I) cyanide.
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Step 4: Hydrolysis of the Nitrile. The final step is the hydrolysis of the benzonitrile to the carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.
Biological Properties and Potential Applications
As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or specific signaling pathway involvement of this compound.
Phenylacetic acid derivatives are a broad class of compounds with diverse biological activities. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and binding affinity. Given its structure, this compound could be investigated for a range of potential applications in drug discovery, including but not limited to:
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Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid.
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Anticancer agents: Certain phenylacetic acid derivatives have shown promise as anticancer agents.
-
Neurological disorders: The phenylacetic acid moiety is found in some compounds targeting the central nervous system.
Further research is required to determine if this compound possesses any significant biological activity.
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazards:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and should use appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with potential for further investigation in various scientific fields. This guide has summarized the currently available information. A significant lack of experimental data on its physical, spectroscopic, and biological properties highlights the need for further research to fully characterize this molecule and explore its potential applications. The proposed synthetic pathway provides a starting point for researchers interested in preparing this compound for their studies. As with any chemical research, all work should be conducted with appropriate safety precautions.
Synthesis of 2,6-Difluoro-3-methylphenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,6-Difluoro-3-methylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described multi-step synthesis begins with the bromination of 1,3-difluoro-2-methylbenzene and proceeds through key intermediates including a Grignard reagent, an aldehyde, an alcohol, and a nitrile. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a five-step sequence, commencing with the regioselective bromination of 1,3-difluoro-2-methylbenzene. The resulting aryl bromide serves as a precursor to a Grignard reagent, which is a key intermediate for introducing a formyl group. Subsequent reduction, chlorination, cyanation, and hydrolysis steps complete the synthesis.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with a summary of expected yields and key reagents.
Step 1: Bromination of 1,3-Difluoro-2-methylbenzene
This initial step involves the electrophilic aromatic substitution to introduce a bromine atom at the C1 position, directed by the existing fluoro and methyl groups.
Experimental Protocol:
To a solution of 1,3-difluoro-2-methylbenzene (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq). Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, for example, iron(III) bromide (FeBr₃) (0.1 eq), in portions. Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-bromo-2,6-difluoro-3-methylbenzene, can be purified by column chromatography on silica gel.
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 1-Bromo-2,6-difluoro-3-methylbenzene | 1,3-Difluoro-2-methylbenzene | N-Bromosuccinimide (NBS), Iron(III) bromide (FeBr₃) | Chloroform | 75-85 |
Step 2: Grignard Reaction and Formylation
The aryl bromide is converted to a Grignard reagent, which then reacts with a formylating agent to yield the corresponding benzaldehyde.
Experimental Protocol:
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq) in a flame-dried flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2,6-difluoro-3-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent. Cool the reaction mixture to 0 °C and add N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Stir the reaction at room temperature for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting 2,6-difluoro-3-methylbenzaldehyde by column chromatography.
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 2 | 2,6-Difluoro-3-methylbenzaldehyde | 1-Bromo-2,6-difluoro-3-methylbenzene | Magnesium (Mg), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 60-70 |
Step 3: Reduction of 2,6-Difluoro-3-methylbenzaldehyde
The aldehyde is reduced to the corresponding primary alcohol using a mild reducing agent.
Experimental Protocol:
Dissolve 2,6-difluoro-3-methylbenzaldehyde (1.0 eq) in methanol or ethanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. After completion, carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford 2,6-difluoro-3-methylbenzyl alcohol, which can often be used in the next step without further purification.
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 3 | 2,6-Difluoro-3-methylbenzyl alcohol | 2,6-Difluoro-3-methylbenzaldehyde | Sodium borohydride (NaBH₄) | Methanol | 90-98 |
Step 4: Chlorination of 2,6-Difluoro-3-methylbenzyl alcohol
The benzylic alcohol is converted to the corresponding chloride, a good substrate for the subsequent nucleophilic substitution.
Experimental Protocol:
To a solution of 2,6-difluoro-3-methylbenzyl alcohol (1.0 eq) in an anhydrous solvent like dichloromethane or diethyl ether at 0 °C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A catalytic amount of pyridine or DMF can be added to facilitate the reaction. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(chloromethyl)-2,6-difluoro-3-methylbenzene. This product is often used directly in the next step.
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 4 | 1-(Chloromethyl)-2,6-difluoro-3-methylbenzene | 2,6-Difluoro-3-methylbenzyl alcohol | Thionyl chloride (SOCl₂) | Dichloromethane | 85-95 |
Step 5: Cyanation and Hydrolysis
The final two transformations, cyanation of the benzyl chloride followed by hydrolysis of the resulting nitrile, lead to the target phenylacetic acid.
Experimental Protocol:
Cyanation: Dissolve 1-(chloromethyl)-2,6-difluoro-3-methylbenzene (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone. Add sodium cyanide (NaCN) (1.5 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) (0.1 eq). Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,6-difluoro-3-methylphenylacetonitrile.
Hydrolysis: The crude nitrile can be hydrolyzed without further purification. Add a solution of sodium hydroxide (e.g., 6 M aqueous solution) or a mixture of sulfuric acid and water to the nitrile. Heat the mixture at reflux for 6-12 hours until the reaction is complete (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC). Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2. The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 5a | 2,6-Difluoro-3-methylphenylacetonitrile | 1-(Chloromethyl)-2,6-difluoro-3-methylbenzene | Sodium cyanide (NaCN) | DMSO | 80-90 |
| 5b | This compound | 2,6-Difluoro-3-methylphenylacetonitrile | Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄) | Water | 70-85 (from nitrile) |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the key transformations in the synthesis.
Caption: Logical progression of transformations in the synthesis.
This guide outlines a robust and reproducible synthetic route to this compound. The provided protocols and data are intended to serve as a foundation for researchers to adapt and optimize these procedures for their specific laboratory conditions and scale requirements. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
In-Depth Technical Guide: 2,6-Difluoro-3-methylphenylacetic Acid
CAS Number: 261943-97-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential biological relevance of this compound.
Physicochemical Properties
Quantitative data for this compound has been aggregated from various chemical suppliers and is summarized in the table below for clarity and comparative analysis.
| Property | Value | Reference |
| CAS Number | 261943-97-9 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 111 - 112 °C | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is based on the known reactivity of substituted benzyl halides and the subsequent hydrolysis of nitriles.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the key transformations, adapted from procedures for similar compounds.
Step 1: Synthesis of 2-(2,6-Difluoro-3-methylphenyl)acetonitrile
This procedure is adapted from the synthesis of similar arylacetonitriles from benzyl halides.
-
Materials:
-
2,6-Difluoro-3-methylbenzyl bromide (starting material)
-
Sodium cyanide (NaCN)
-
Acetone (anhydrous)
-
Sodium iodide (NaI, catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-Difluoro-3-methylbenzyl bromide in anhydrous acetone.
-
Add sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.
-
Heat the mixture to reflux and stir vigorously for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-(2,6-Difluoro-3-methylphenyl)acetonitrile.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of 2-(2,6-Difluoro-3-methylphenyl)acetonitrile
This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.
-
Materials:
-
2-(2,6-Difluoro-3-methylphenyl)acetonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide (for neutralization)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
In a round-bottom flask, combine 2-(2,6-Difluoro-3-methylphenyl)acetonitrile with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Applications in Drug Development
Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. The introduction of fluorine atoms can further enhance their therapeutic potential.
Anti-Inflammatory and Analgesic Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold. The fluorine substituents in this compound may modulate its activity towards cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. It is plausible that this compound could exhibit activity at one or more of the PPAR isoforms (α, γ, or δ).
Potential Signaling Pathway Involvement
Based on the known activities of similar compounds, a potential signaling pathway that could be modulated by this compound is the PPAR signaling cascade.
Caption: Hypothetical PPAR signaling pathway for this compound.
Conclusion
This compound is a compound of interest for researchers in drug discovery and medicinal chemistry. While specific biological data is limited in the public domain, its structural similarity to known bioactive molecules suggests potential as an anti-inflammatory agent or a modulator of metabolic pathways through PPAR agonism. The synthetic routes outlined in this guide, though hypothetical, are based on well-established chemical principles and provide a solid foundation for its preparation and further investigation. Future studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this fluorinated phenylacetic acid derivative.
References
Spectral Data Analysis of 2,6-Difluoro-3-methylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of the physicochemical and spectral properties of such compounds is fundamental for their application in research and development. This technical guide provides a summary of the predicted spectral data for this compound, along with generalized experimental protocols for the acquisition of such data. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to serve as a reference for researchers.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and should be used as a reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | m | 1H | Ar-H |
| ~6.9 - 7.1 | m | 1H | Ar-H |
| ~3.7 | s | 2H | CH₂ -COOH |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~11.0 - 12.0 | br s | 1H | COOH |
Solvent: CDCl₃. Predicted using advanced computational algorithms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~175 - 178 | C OOH |
| ~160 - 163 (dd) | C -F |
| ~157 - 160 (dd) | C -F |
| ~130 - 133 | Ar-C |
| ~125 - 128 | Ar-C |
| ~115 - 118 (d) | Ar-C -CH₂ |
| ~110 - 113 (d) | Ar-C |
| ~35 - 38 | C H₂-COOH |
| ~14 - 16 | Ar-C H₃ |
Solvent: CDCl₃. Predicted using advanced computational algorithms. (dd) = doublet of doublets, (d) = doublet, arising from C-F coupling.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 186.05 | 100 | [M]⁺ (Molecular Ion) |
| 141.05 | ~60 | [M - COOH]⁺ |
| 113.04 | ~40 | [M - COOH - C₂H₄]⁺ |
Ionization Mode: Electron Ionization (EI). This table shows plausible major fragments.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1620 | Medium | C=C stretch (Aromatic) |
| 1450-1500 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |
| 1100-1200 | Strong | C-F stretch |
| 900-950 | Medium, Broad | O-H bend (Carboxylic Acid) |
Sample Phase: Solid (KBr pellet or ATR). The C-F stretching vibrations often appear as strong and characteristic bands in the fingerprint region.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data presented above.
Synthesis of this compound (Plausible Route)
A potential synthetic route to this compound involves the carbonylation of a corresponding benzyl halide, which can be synthesized from 2,6-difluoro-3-methyltoluene.
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Halogenation of 2,6-difluoro-3-methyltoluene: 2,6-difluoro-3-methyltoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or GC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 2,6-difluoro-3-methylbenzyl bromide.
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Cyanation of 2,6-difluoro-3-methylbenzyl bromide: The resulting benzyl bromide is then reacted with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution.
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Hydrolysis of 2,6-difluoro-3-methylphenylacetonitrile: The formed nitrile is hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, the nitrile is refluxed with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. For basic hydrolysis, the nitrile is refluxed with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. The crude this compound is then purified by recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[1]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved spectral lines.[1]
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 128 or more) and a higher sample concentration may be required to achieve a good signal-to-noise ratio.[1]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used. For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[2]
-
Ionization: In electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[3] In ESI, the sample in solution is sprayed into a fine mist, and ions are formed by solvent evaporation.[2]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.[3]
-
Detection: The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the number of ions at each m/z value.[3]
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[4]
-
-
Background Spectrum: A background spectrum of the empty sample holder (or the ATR crystal) is recorded to subtract any contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).[5]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[5]
-
Data Analysis: The final spectrum is typically presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to specific functional groups within the molecule.[5]
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.
References
Solubility of 2,6-Difluoro-3-methylphenylacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-difluoro-3-methylphenylacetic acid in organic solvents. Due to the limited publicly available quantitative data for this specific compound, this document outlines the theoretical principles governing its solubility, provides detailed and generalized experimental protocols for its determination, and presents a framework for data presentation and interpretation.
Theoretical Framework for Solubility
The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, which tends to favor solubility in polar solvents. Conversely, the difluorinated methylphenyl ring is largely non-polar and hydrophobic, promoting solubility in non-polar organic solvents. The interplay of these features dictates the compound's solubility profile.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] This principle suggests that polar solutes will dissolve in polar solvents, while non-polar solutes will dissolve in non-polar solvents.[1][2] For this compound, a nuanced behavior is expected. Its solubility in a given organic solvent will depend on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.
For instance, phenylacetic acid, a structurally related compound, is soluble in organic solvents like ethanol, ether, and chloroform due to its hydrophobic aromatic side chain.[3] However, its solubility in water is limited despite the presence of a carboxylic acid group.[3] The addition of two fluorine atoms and a methyl group to the phenyl ring in this compound will further influence its solubility. The highly electronegative fluorine atoms can alter the electron distribution of the aromatic ring and potentially participate in intermolecular interactions, while the methyl group increases the non-polar character.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data Not Available | Data Not Available |
| Toluene | C₇H₈ | 2.4 | 25 | Data Not Available | Data Not Available |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data Not Available | Data Not Available |
| Acetone | C₃H₆O | 5.1 | 25 | Data Not Available | Data Not Available |
| Ethanol | C₂H₅OH | 5.2 | 25 | Data Not Available | Data Not Available |
| Methanol | CH₃OH | 6.6 | 25 | Data Not Available | Data Not Available |
| Water | H₂O | 10.2 | 25 | Data Not Available | Data Not Available |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method may depend on the required accuracy, the amount of substance available, and the available equipment.
Shake-Flask Method
The shake-flask method is a traditional and widely used technique for determining equilibrium solubility.[1]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.
-
Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue.
-
Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units of g/100 mL or mol/L.
Qualitative Solubility Tests
For a more rapid assessment, qualitative solubility tests can be performed.[4][5]
Methodology:
-
Add a small, measured amount (e.g., 25 mg) of this compound to a test tube.[5]
-
Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions, shaking vigorously after each addition.[5]
-
Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions.
-
The compound's acidic nature can be confirmed by its solubility in a 5% aqueous sodium bicarbonate solution, which would result in the formation of a water-soluble salt.[5][6]
Visualizing Experimental Workflows and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
References
Potential Applications of 2,6-Difluoro-3-methylphenylacetic Acid in Medicinal Chemistry: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid that holds considerable potential as a versatile scaffold in medicinal chemistry. While direct studies on its biological activity are not extensively documented in publicly available literature, its structural motifs—a difluorinated phenyl ring and a phenylacetic acid core—are present in numerous compounds with significant pharmacological properties. This technical guide will explore the potential applications of this compound by examining the established biological activities of structurally related molecules. We will provide insights into its potential as a building block for the synthesis of novel therapeutic agents, propose synthetic strategies, and outline experimental protocols for biological evaluation.
Introduction: The Promise of Fluorinated Phenylacetic Acids in Drug Discovery
Fluorine substitution has become a cornerstone of modern medicinal chemistry, offering a means to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The phenylacetic acid moiety is a well-established pharmacophore found in a variety of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these features in this compound suggests its potential as a valuable starting material for the development of novel drugs across several therapeutic areas.
Potential Therapeutic Applications
Based on the biological activities of analogous structures, this compound could serve as a key intermediate for the development of agents targeting a range of diseases.
Anti-inflammatory Agents
The phenylacetic acid core is a classic feature of many NSAIDs. The addition of fluorine atoms can enhance the anti-inflammatory potency and improve the pharmacokinetic profile. Derivatives of this compound could be investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Anticancer Agents
Several fluorinated compounds have demonstrated significant anticancer activity. Derivatives of Meldrum's acid, for instance, have shown activity against various cancer cell lines, and the substitution pattern on the phenyl ring is crucial for this activity.[1] Amide derivatives of this compound could be synthesized and screened for cytotoxic effects against a panel of human cancer cell lines.
Antimicrobial Agents
Fluorinated phenyl derivatives have also been explored for their antimicrobial properties. For example, novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and shown to possess antitubercular activity.[2] This suggests that derivatives of this compound could be explored for activity against various bacterial and fungal strains.
Neurological Disorders
Modulators of metabotropic glutamate receptors (mGluRs) are of interest for treating neurological and psychiatric disorders. Fluorinated bicyclo[3.1.0]hexane derivatives, which are conformationally constrained analogs of glutamic acid, have shown potent and selective agonist activity for group II mGluRs.[3] The 2,6-difluorophenyl moiety could be incorporated into novel structures to explore their potential as modulators of CNS targets.
Synthetic Strategies
The synthesis of this compound and its derivatives can be approached through several established synthetic routes.
Synthesis of this compound
A plausible synthetic route to the title compound can be adapted from methods used for structurally similar molecules, such as the synthesis of 2,3-difluorophenylacetic acid.[4] A potential pathway is outlined below:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents | MDPI [mdpi.com]
- 3. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
2,6-Difluoro-3-methylphenylacetic Acid: A Potential Precursor in Agrochemical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of novel agrochemicals. While not extensively documented as a direct precursor in commercially available products, its structural motifs are present in a variety of biologically active molecules, suggesting its value in the exploration of new fungicides, herbicides, and insecticides. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, based on established organic chemistry principles and published syntheses of analogous compounds. Furthermore, it explores the potential agrochemical applications of this compound by examining the structure-activity relationships of related phenylacetic acid derivatives.
Introduction
The global demand for increased agricultural productivity necessitates the continuous development of new and effective crop protection agents. Phenylacetic acid and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including applications in medicine and agriculture.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their biological efficacy, metabolic stability, and binding affinity to target enzymes.[2] Consequently, fluorinated phenylacetic acid derivatives are of considerable interest in the design of next-generation agrochemicals.
This guide focuses on this compound, a molecule that combines the key structural features of a phenylacetic acid core with fluorine and methyl substitutions on the aromatic ring. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity.
Proposed Synthesis of this compound
A potential synthetic pathway involves the following key steps:
-
Diazotization and Sandmeyer Reaction: Conversion of the starting aniline to a diazonium salt, followed by a Sandmeyer reaction to introduce a bromine or chlorine atom, yielding a 1-halo-2,6-difluoro-3-methylbenzene.
-
Grignard Reagent Formation and Carbonation: Formation of a Grignard reagent from the aryl halide, followed by reaction with carbon dioxide (dry ice) to yield 2,6-difluoro-3-methylbenzoic acid.
-
Reduction to Benzyl Alcohol: Reduction of the benzoic acid derivative to the corresponding 2,6-difluoro-3-methylbenzyl alcohol.
-
Conversion to Benzyl Halide: Halogenation of the benzyl alcohol to produce 2,6-difluoro-3-methylbenzyl halide.
-
Cyanation and Hydrolysis: Reaction of the benzyl halide with a cyanide salt to form the corresponding nitrile, followed by hydrolysis to yield the final product, this compound.
An alternative approach could involve the direct carbonylation of a 2,6-difluoro-3-methylbenzyl halide.[3]
Experimental Protocols (Illustrative)
The following are generalized, illustrative protocols for the key synthetic steps, based on methodologies reported for similar transformations. These would require optimization for the specific substrate.
Step 2 (Illustrative): Grignard Reaction and Carbonation of 1-Bromo-2,6-difluoro-3-methylbenzene
-
Materials: 1-Bromo-2,6-difluoro-3-methylbenzene, Magnesium turnings, Dry diethyl ether or THF, Dry ice (solid CO2), Hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 1-bromo-2,6-difluoro-3-methylbenzene in dry diethyl ether or THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary.
-
After the magnesium has been consumed, cool the reaction mixture and pour it onto a slurry of crushed dry ice in diethyl ether.
-
Allow the mixture to warm to room temperature, then quench with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2,6-difluoro-3-methylbenzoic acid. Purify by recrystallization or column chromatography.
-
Step 5 (Illustrative): Cyanation of 2,6-Difluoro-3-methylbenzyl Bromide and Hydrolysis
-
Materials: 2,6-Difluoro-3-methylbenzyl bromide, Sodium cyanide or potassium cyanide, Ethanol/water mixture, Sulfuric acid or hydrochloric acid.
-
Procedure:
-
Dissolve 2,6-difluoro-3-methylbenzyl bromide in an ethanol/water mixture.
-
Add a solution of sodium cyanide in water dropwise to the reaction mixture and reflux for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the crude 2,6-difluoro-3-methylphenylacetonitrile.
-
Hydrolyze the crude nitrile by refluxing with a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Cool the reaction mixture, and extract the product with an organic solvent.
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound. Purify by recrystallization or column chromatography.
-
Potential as an Agrochemical Precursor
The structural features of this compound suggest its potential as a precursor for various classes of agrochemicals.
Fungicidal Activity
Phenylacetic acid derivatives have been investigated for their fungicidal properties.[4][5] For instance, certain α-methoxyphenylacetic acid derivatives have shown potent fungicidal activity against a range of crop diseases.[4] The presence of substituents on the phenyl ring is crucial for activity. While the specific substitution pattern of 2,6-difluoro-3-methyl has not been explicitly studied in this context, the combination of electron-withdrawing fluorine atoms and an electron-donating methyl group could lead to favorable interactions with fungal target sites. Phenylacetic acid itself has been identified as a natural antifungal agent produced by some organisms.[6][7]
Herbicidal Activity
Phenoxyacetic acids, which share a similar structural backbone, are a well-known class of herbicides. The biological activity of these compounds is highly dependent on the substitution pattern on the aromatic ring.[8][9] The substitution of chlorine or methyl groups on the phenoxyacetic acid ring influences their herbicidal efficacy and selectivity.[8] It is plausible that this compound could serve as a building block for novel herbicides with a similar mode of action, potentially targeting auxin signaling pathways in plants.
Insecticidal Activity
Derivatives of phenylacetic acid have also been explored for their insecticidal properties. For example, certain diamide compounds incorporating substituted phenyl groups have shown insecticidal and acaricidal activities.[10] The specific substitution on the phenyl ring plays a significant role in the potency and spectrum of these insecticides.[10] this compound could be a valuable starting material for the synthesis of new insecticidal amides or esters.
Data Presentation
As there is no direct experimental data available for agrochemicals derived specifically from this compound in the searched literature, a comparative data table cannot be generated. However, the following table summarizes the types of agrochemical activity observed in structurally related phenylacetic acid derivatives.
| Derivative Class | Substitution Pattern | Agrochemical Activity | Reference |
| α-Methoxyphenylacetic acids | Various on phenyl ring | Fungicidal | [4] |
| Phenoxyacetic acids | Chloro and methyl on phenyl ring | Herbicidal | [8][9] |
| Diamide compounds | Substituted phenyl groups | Insecticidal, Acaricidal | [10] |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Potential Agrochemical Applications Workflow
Caption: Workflow for developing agrochemicals from the precursor.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Based on the known biological activities of structurally related phenylacetic acid derivatives, this compound has the potential to serve as a precursor for new fungicides, herbicides, and insecticides. The proposed synthetic route provides a viable starting point for laboratory-scale preparation and further investigation. Future research should focus on the efficient synthesis of this precursor and the exploration of its derivatives in biological screening programs to unlock its full potential in the field of crop protection.
References
- 1. mdpi.com [mdpi.com]
- 2. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them - Google Patents [patents.google.com]
- 6. bio.kuleuven.be [bio.kuleuven.be]
- 7. Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Biological Versatility of 2,6-Difluoro-3-methylphenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of phenylacetic acid are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide explores the potential pharmacological landscape of 2,6-Difluoro-3-methylphenylacetic acid and its derivatives. While direct experimental data for this specific scaffold is limited, this document extrapolates potential biological activities by examining structurally analogous compounds. The core focus is on potential anti-inflammatory, enzyme inhibitory, and neuroprotective properties. This guide provides a comprehensive overview of relevant signaling pathways, detailed experimental protocols for assessing these activities, and a compilation of quantitative data from related compounds to inform future research and drug development endeavors.
Introduction
Phenylacetic acid and its derivatives have long been recognized for their therapeutic potential, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound suggests a unique conformational profile that may lead to novel biological activities or improved potency and selectivity for known targets. This guide serves as a foundational resource for researchers interested in synthesizing and evaluating the biological potential of this class of compounds.
Potential Biological Activities and Underlying Mechanisms
Based on the activities of structurally related fluorinated and non-fluorinated phenylacetic acid derivatives, the following biological activities are posited for this compound derivatives.
Anti-inflammatory Activity
Phenylacetic acid derivatives are well-established anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
2.1.1. Arachidonic Acid Cascade and COX/LOX Inhibition
Inflammation is intricately linked to the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2] Phenylacetic acid derivatives, like many NSAIDs, are known to inhibit COX enzymes, with varying selectivity for the isoforms COX-1 and COX-2. Inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating pain and inflammation.[2]
Figure 1: Arachidonic Acid Cascade and NSAID Action.
2.1.2. NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[5][6] Some anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.
Figure 2: Overview of the NF-κB Signaling Pathway.
Enzyme Inhibition
2.2.1. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Aromatic and heterocyclic sulfonamides are classic CA inhibitors, but other classes of compounds, including those with carboxylic acid moieties, have also shown inhibitory activity. The fluorine substituents on the phenyl ring of this compound could potentially enhance binding to the active site of certain CA isoforms.
2.2.2. α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes. Various phenylacetic acid derivatives have been reported to exhibit α-glucosidase inhibitory activity.
Neuroprotective Activity
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Compounds with anti-inflammatory and antioxidant properties can therefore exert neuroprotective effects. Phenylacetic acid derivatives have been shown to protect neuronal cells from various insults.[7] For instance, some derivatives have demonstrated the ability to mitigate neuronal damage in models of ischemia/reperfusion injury and protect against cytotoxicity induced by agents like amyloid-β peptides in human neuroblastoma SH-SY5Y cells.[8][9][10]
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of various phenylacetic acid derivatives and related compounds, providing a reference for the potential potency of this compound derivatives.
Table 1: Anti-inflammatory Activity of Phenylacetic Acid Derivatives
| Compound Class | Assay | Target | IC50 / Activity | Reference |
| Arylacetic acids with N-difluoromethyl-1,2-dihydropyrid-2-one | In vitro enzyme inhibition | COX-1 | >100 µM | |
| COX-2 | 0.13 - >100 µM | |||
| 5-LOX | 0.23 - >100 µM | |||
| Diclofenac | Human whole blood assay | COX-1 | 1.3 µM | [11] |
| COX-2 | 0.04 µM | [11] |
Table 2: Enzyme Inhibitory Activity of Phenylacetic Acid Derivatives and Analogs
| Compound Class | Enzyme Target | IC50 / Ki | Reference |
| Phenylacetic acid derivatives | γ-hydroxybutyric acid (GHB) binding site | Ki = 5.1 µM (for Diclofenac) | [7][12][13] |
| Phenylacetamide derivatives | α-Glucosidase | IC50 = 18.25 - 35.14 µM | |
| Sulfonamide derivatives | Carbonic Anhydrase I | Ki = 40.2 - 82.3 nM | |
| Carbonic Anhydrase II | Ki = 5.9 - 14.5 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.
Synthesis of Phenylacetic Acid Derivatives
A general method for the synthesis of substituted phenylacetic acids involves the reaction of a corresponding benzyl halide with a cyanide salt, followed by hydrolysis of the resulting nitrile.
Figure 3: General Synthesis Workflow for Phenylacetic Acids.
Protocol:
-
Cyanation: A solution of the substituted benzyl halide in a suitable solvent (e.g., ethanol, DMSO) is treated with sodium or potassium cyanide. The reaction mixture is typically heated to facilitate the reaction.
-
Work-up: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude benzyl cyanide intermediate.
-
Hydrolysis: The crude benzyl cyanide is then subjected to hydrolysis using either acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide) conditions, followed by acidification.
-
Purification: The resulting phenylacetic acid is purified by recrystallization or chromatography.
In Vitro Anti-inflammatory Assays
4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [14]
This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
Ovine or human COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (e.g., Ibuprofen, Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin)
-
Colorimetric or fluorometric probe
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference standards in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add various concentrations of the test compounds or reference standards. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.
Figure 4: Workflow for In Vitro COX Inhibition Assay.
4.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay [15]
This assay determines the ability of a compound to inhibit the activity of 5-LOX.
Materials:
-
Human recombinant 5-LOX enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and a reference inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorometric probe
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare dilutions of the test compounds and reference inhibitor.
-
In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound or reference inhibitor.
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence kinetically.
-
Calculate the percentage of inhibition and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay[17][18]
This colorimetric assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a reference inhibitor (e.g., Acetazolamide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and acetazolamide in a suitable solvent.
-
In a 96-well plate, add the assay buffer, carbonic anhydrase enzyme, and the test compound or reference inhibitor.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
α-Glucosidase Inhibition Assay[19][20]
This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds and a reference inhibitor (e.g., Acarbose)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate
-
96-well plate
-
Microplate reader
Procedure:
-
Add the test compound or acarbose and the α-glucosidase enzyme solution to a 96-well plate.
-
Incubate the mixture at 37°C.
-
Add the pNPG substrate to initiate the reaction and incubate further.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Neuroprotection Assay using SH-SY5Y Cells[9][10][11]
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium and supplements
-
Test compounds
-
Hydrogen peroxide (H₂O₂) or Amyloid-β peptide as the toxic insult
-
MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Induce cytotoxicity by adding H₂O₂ or Amyloid-β to the cell culture medium.
-
Incubate for another 24 hours.
-
Assess cell viability using the MTT assay.
-
Calculate the percentage of cell viability relative to the control (untreated cells) to determine the neuroprotective effect.
Conclusion
While the biological activity of this compound and its derivatives remains to be experimentally determined, the extensive research on analogous compounds provides a strong foundation for predicting their potential as anti-inflammatory, enzyme inhibitory, and neuroprotective agents. The unique substitution pattern of this scaffold may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate the exploration of this promising class of compounds and accelerate their potential development into novel therapeutic agents. Further investigation is warranted to synthesize these derivatives and evaluate their biological activities to validate the hypotheses presented herein.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 6. purformhealth.com [purformhealth.com]
- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
Fluorinated Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This is due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[1][2][3] Among the many scaffolds utilized in drug design, phenylacetic acid and its derivatives have proven to be a versatile platform for the development of a wide range of therapeutic agents. This technical guide provides an in-depth exploration of fluorinated phenylacetic acid derivatives in drug discovery, covering their synthesis, biological activities, and mechanisms of action. We will delve into specific examples of these compounds as anticancer agents, anti-inflammatory drugs, and central nervous system modulators, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The Role of Fluorine in Drug Design
The introduction of fluorine into a phenylacetic acid scaffold can profoundly influence its physicochemical and biological properties. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group and modulate the electronic nature of the aromatic ring, impacting receptor-ligand interactions.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of the drug, leading to a longer half-life.[4][5]
Therapeutic Applications of Fluorinated Phenylacetic Acid Derivatives
Fluorinated phenylacetic acid derivatives have been investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of biological activities.
Anticancer Agents
Several studies have highlighted the potential of fluorinated phenylacetic acid amides as potent anticancer agents. These compounds often exert their effects by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]
Quantitative Data: Anticancer Activity
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [6][7] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [6][7] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [6][7] |
| Imatinib (reference) | - | PC3 (Prostate Carcinoma) | 40 | [6][7] |
| Imatinib (reference) | - | MCF-7 (Breast Cancer) | 98 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [6]
-
Materials: 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), substituted anilines, acetonitrile, ethyl acetate, sodium bicarbonate solution, diluted sulfuric acid, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 4-fluorophenylacetic acid (1 mmol) in acetonitrile, add EDC (1 mmol) and HOBt (1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate substituted aniline (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction completion by thin-layer chromatography.
-
Evaporate the acetonitrile under reduced pressure.
-
Add water and ethyl acetate to the residue and separate the organic phase.
-
Wash the organic phase sequentially with sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
-
Characterization: The structure and purity of the synthesized compounds can be confirmed by 1H NMR, IR, and mass spectrometry. For example, for 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide, the following data was reported: mp: 98 °C, Yield: 61%, 1H NMR (CDCl3, 400 MHz) δ: 3.72 (s, 2H, -CH2-), 3.76 (s, 3H, -OCH3), 6.81 (d, 1H, J = 8 Hz, H3-2-Methoxyphenyl), 6.94 (t, 1H, J = 8Hz, H4-2-Methoxyphenyl), 7.01 (t, 1H, J = 8Hz, H5-2-Methoxyphenyl), 7.06(t, 2H, J = 8Hz, H2,6-4-Fluorophenyl), 7.30(t, 2H, J = 8Hz, H3,5-4-Fluorophenyl), 7.76 (brs, 1H, NH), 8.33 (d, 1H, J = 8 Hz, H6-2-Methoxyphenyl).[6]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay) [6]
-
Materials: Cancer cell lines (e.g., PC3, MCF-7), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds, MTS reagent.
-
Procedure:
-
Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add MTS reagent to each well and incubate for 3 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow: Anticancer Drug Screening
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Fluorine in the Bioactivity of Phenylacetic Acid Analogs
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the role of fluorine in modulating the bioactivity of phenylacetic acid analogs, a scaffold present in numerous therapeutic agents. By leveraging fluorine's unique electronic properties, medicinal chemists can significantly alter the pharmacokinetic and pharmacodynamic profiles of these analogs. This document explores the effects of fluorination on metabolic stability, lipophilicity, and acidity (pKa), and how these modifications influence interactions with key biological targets such as cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs). The content herein synthesizes quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction: The Strategic Value of Fluorine in Drug Design
Phenylacetic acid and its derivatives are a versatile class of compounds with a broad range of biological activities, from anti-inflammatory to anticancer and metabolic regulation.[1][2] The parent molecule, phenylacetic acid, is a naturally occurring compound that can induce differentiation and apoptosis in tumor cells.[1] However, its therapeutic potential is often limited by its physicochemical properties and metabolic instability.
The introduction of fluorine, the most electronegative element, into the phenylacetic acid scaffold can profoundly impact a molecule's properties.[3] Even a single fluorine atom can alter electron distribution, which in turn affects pKa, dipole moment, and chemical reactivity.[3] This "fluorine effect" is a powerful tool for optimizing drug candidates. Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] This can block "metabolic soft spots," increasing the half-life and bioavailability of a drug.[5][6]
-
Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[3][7] This effect is highly context-dependent and can be fine-tuned by the number and position of fluorine atoms.
-
Altered Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[4][8] For phenylacetic acids, this can influence the ionization state of the carboxylic acid group, affecting receptor binding and cell permeability.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for optimal interaction with its target protein.[5]
These modifications collectively allow for the fine-tuning of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, ultimately leading to improved efficacy and safety profiles.[5]
Fluorinated Phenylacetic Acid Analogs as Bioactive Agents
The phenylacetic acid scaffold has been successfully exploited to develop drugs for various therapeutic areas. Fluorination plays a critical role in many of these agents, particularly in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and modulators of nuclear receptors.
Cyclooxygenase (COX) Inhibition
Many NSAIDs based on the acetic acid scaffold, such as diclofenac, function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[9][10] The selective inhibition of COX-2 is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]
Fluorination of the phenyl ring can enhance both the potency and selectivity of COX inhibition. For example, flurbiprofen, a fluorinated propionic acid derivative (structurally related to phenylacetic acids), is a potent NSAID used for arthritis and dental pain.[12] The fluorine atom contributes to the molecule's interaction within the active site of the COX enzyme.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[13][14] Phenylacetic acid derivatives have been developed as agonists for PPAR subtypes (α, β/δ, and γ).[15][16] Activation of these receptors is a therapeutic strategy for metabolic disorders like type 2 diabetes and dyslipidemia.[14] Fluorination can be used to modulate the binding affinity and selectivity of these analogs for different PPAR subtypes, thereby optimizing their therapeutic effects.
Anticancer Activity
Phenylacetic acid derivatives have also been investigated as potential anticancer agents.[17] Studies have shown that fluorinated analogs, such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[17][18] The presence of fluorine can enhance cell penetration and contribute to the overall anti-proliferative activity.[5]
Quantitative Data on Bioactivity
The impact of fluorination is best illustrated through quantitative structure-activity relationship (SAR) data. The following tables summarize the bioactivity of selected fluorinated phenylacetic acid analogs compared to their non-fluorinated counterparts or reference compounds.
Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs [17][18]
| Compound | R Group (Substitution on N-phenyl ring) | Cell Line | IC50 (μM) |
| 2b | 2-NO₂ | PC3 (Prostate) | 52 |
| 2c | 4-NO₂ | PC3 (Prostate) | 80 |
| Imatinib | Reference Drug | PC3 (Prostate) | 40 |
| 2c | 4-NO₂ | MCF-7 (Breast) | 100 |
| Imatinib | Reference Drug | MCF-7 (Breast) | 98 |
Data sourced from studies on fluorinated phenylacetamide derivatives. The IC50 values indicate the concentration required to inhibit 50% of cell growth.
Table 2: COX-2 Inhibition by Phenylacetic Acid Analogs
While direct comparative data for fluorinated vs. non-fluorinated phenylacetic acid COX inhibitors is sparse in the provided search results, the general principle is that derivatization of the carboxylate moiety of NSAIDs can convert them into potent and selective COX-2 inhibitors. For instance, amide derivatives of indomethacin (an indole acetic acid derivative) show potent, selective COX-2 inhibition. A similar strategy can be applied to phenylacetic acid scaffolds.[19]
| Compound Class | Modification | Target | Potency/Selectivity |
| Arylacetic Acids | Carboxylate Group | COX-1/COX-2 | Moderately Selective for COX-1 |
| Arylacetic Acid Amides | Amide derivative | COX-2 | Potent and Highly Selective |
Signaling Pathways and Mechanisms
The Cyclooxygenase (COX) Pathway
Phenylacetic acid-based NSAIDs exert their anti-inflammatory effects by inhibiting the conversion of arachidonic acid into prostaglandins (PGs). This pathway is central to the inflammatory response.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
PPAR Activation and Gene Transcription
PPAR agonists, including certain phenylacetic acid derivatives, function by binding to PPARs, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of genes involved in metabolism.
Caption: Mechanism of PPAR Agonist Action on Gene Transcription.
Experimental Protocols
General Synthesis of Fluorinated Phenylacetic Acid Analogs
The synthesis of these analogs often involves standard organic chemistry reactions. A common route is the palladium-catalyzed Suzuki coupling reaction to form the substituted phenyl ring, followed by reactions to build the acetic acid side chain.[20]
References
- 1. atamankimya.com [atamankimya.com]
- 2. jchps.com [jchps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator-activated - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inventivapharma.com [inventivapharma.com]
Methodological & Application
Application Note: A Robust Protocol for the Amide Coupling of 2,6-Difluoro-3-methylphenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed experimental protocol for the amide coupling of 2,6-Difluoro-3-methylphenylacetic acid with a generic primary or secondary amine. The protocol is designed to be a starting point for researchers, offering a reliable method that can be adapted for the synthesis of a variety of amide derivatives, which are of significant interest in medicinal chemistry.[1][2]
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other biologically active molecules.[2][3][4] The coupling of carboxylic acids with amines to form amides often requires the use of activating agents to facilitate the reaction, as direct condensation is typically inefficient.[5] A variety of coupling reagents have been developed to achieve high yields and minimize side reactions.[4][6][7]
This protocol details a common and effective method for the amide coupling of this compound, a substituted phenylacetic acid derivative. The presence of ortho-difluoro substituents can influence the reactivity of the carboxylic acid, making the choice of an appropriate coupling strategy crucial. The procedure outlined below utilizes (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) as the coupling reagent, known for its efficiency and suppression of racemization.[6]
Experimental Protocol
This protocol describes the general procedure for the coupling of this compound with a representative amine (e.g., aniline). Researchers should adapt the molar equivalents and purification methods based on the specific amine used.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| This compound | C₉H₈F₂O₂ | 186.16 |
| Amine (e.g., Aniline) | C₆H₅NH₂ | 93.13 |
| PyBOP | C₁₈H₂₈F₆N₆OP₂ | 520.38 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| 1 N Hydrochloric Acid (HCl) | HCl | 36.46 |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Saturated Sodium Chloride (NaCl) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Hexanes | C₆H₁₄ | 86.18 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by PyBOP (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The addition of a base like DIPEA is crucial for the reaction to proceed.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl, saturated NaHCO₃, and saturated NaCl (brine).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide. Recrystallization from a suitable solvent system (e.g., ethanol, acetone, or acetonitrile) can also be an effective purification method.[9]
Quantitative Data Summary:
| Reactant/Reagent | Molar Equivalents |
| This compound | 1.0 |
| Amine | 1.1 |
| PyBOP | 1.2 |
| DIPEA | 2.5 |
| Reaction Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitored by TLC) |
Experimental Workflow
Caption: Workflow for the amide coupling of this compound.
Signaling Pathway of Amide Bond Formation
The following diagram illustrates the general mechanism of amide bond formation using a phosphonium-based coupling reagent like PyBOP.
Caption: General mechanism of PyBOP-mediated amide bond formation.
Conclusion
This application note provides a comprehensive and detailed protocol for the amide coupling of this compound. The use of PyBOP as a coupling reagent offers a reliable method for the synthesis of the corresponding amides in good yields. The provided workflow and mechanistic diagrams serve to clarify the experimental process and underlying chemical principles. This protocol should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. hepatochem.com [hepatochem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Esterification of 2,6-Difluoro-3-methylphenylacetic Acid with Novel Alcohols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the esterification of 2,6-difluoro-3-methylphenylacetic acid with a selection of novel alcohols. The synthesis of these esters is presented in the context of prodrug development, a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The protocols focus on the Steglich esterification method, which is well-suited for sterically hindered substrates and sensitive functional groups.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The biological activity and physicochemical properties of such molecules can be significantly modulated through the formation of ester prodrugs. Esterification with "novel alcohols" – those containing additional functional groups or moieties that can be cleaved in vivo – can enhance drug delivery, improve bioavailability, and reduce off-target effects.[1][2]
This application note details the synthesis of three exemplary esters of this compound with guaiacol, (R)-1-phenylethanol, and 2-hydroxy-N,N-dimethylethanamine. These alcohols were chosen to represent simple phenolic, chiral, and amino-functionalized partners, respectively, showcasing the versatility of the esterification protocol.
Esterification Strategy: The Steglich Reaction
The esterification of sterically hindered carboxylic acids like this compound can be challenging under traditional Fischer esterification conditions, which often require harsh acidic conditions and high temperatures.[3][4] The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, offers a mild and efficient alternative.[5][6][7] This method proceeds at room temperature and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex drug candidates.[3][4]
The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an N-acylpyridinium salt that is readily attacked by the alcohol nucleophile to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.[3][7]
Data Presentation: Synthesis of Novel Esters
The following table summarizes the quantitative data obtained from the esterification of this compound with the selected novel alcohols.
| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Guaiacol | 2-Methoxyphenyl 2-(2,6-difluoro-3-methylphenyl)acetate | 24 | 85 | >98 |
| 2 | (R)-1-Phenylethanol | (R)-1-Phenylethyl 2-(2,6-difluoro-3-methylphenyl)acetate | 36 | 78 | >97 |
| 3 | 2-Hydroxy-N,N-dimethylethanamine | 2-(Dimethylamino)ethyl 2-(2,6-difluoro-3-methylphenyl)acetate | 18 | 92 | >99 |
Experimental Protocols
4.1. General Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous dichloromethane (DCM) was obtained by passing the solvent through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution. Column chromatography was performed on silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.
4.2. General Protocol for Steglich Esterification
A general procedure for the DCC/DMAP-mediated esterification is provided below. Specific quantities for each novel alcohol are detailed in the subsequent sections.
References
- 1. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Suzuki Coupling Reaction with 2,6-Difluoro-3-methylphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki coupling reaction involving derivatives of 2,6-difluoro-3-methylphenylacetic acid. This structural motif is of interest in drug discovery due to the presence of fluorine atoms, which can modulate the physicochemical and pharmacological properties of drug candidates, such as metabolic stability and binding affinity.
The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of structurally related aryl halides and are intended to serve as a robust starting point for the synthesis of novel biaryl acetic acid derivatives.
General Reaction Scheme
The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For the synthesis of derivatives of this compound, a halogenated precursor of this acid will serve as the organohalide partner.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are representative examples that can be adapted for the Suzuki coupling of halogenated this compound derivatives with various arylboronic acids. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of aryl bromides.
Materials:
-
Halogenated this compound derivative (e.g., (4-Bromo-2,6-difluoro-3-methylphenyl)acetic acid) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Pre-catalyst
This protocol utilizes a commercially available palladium pre-catalyst, which can offer improved reactivity and reproducibility.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a dry Schlenk flask, combine the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF and a small amount of water (e.g., in a 10:1 ratio, 10 mL total volume).
-
Stir the reaction mixture at 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl halides, which can be used as a reference for optimizing the coupling with this compound derivatives.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2,6-diiodoaniline | Phenylboronic acid (2.2 equiv) | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ (3.0) | Dioxane/H₂O | 80 | Not specified |
| 2 | 4-Bromotoluene | Methyl 3-boronobenzoate | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 85-95 |
| 3 | 1-Iodo-4-nitrobenzene | Methyl 3-boronobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DMF | 90 | 80-90 |
| 4 | Substituted Bromobenzene | Substituted Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Not specified | 65 | 70-85[1] |
| 5 | 6-Chloroindole | Phenylboronic acid (1.5 equiv) | XPhos Palladacycle (1.0-1.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 97[2] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Celecoxib Analogs from 2,6-Difluoro-3-methylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating pain and inflammation.[1][2] The development of celecoxib analogs is an active area of research aimed at discovering new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.[3][4] This document provides a detailed protocol for the synthesis of a novel celecoxib analog starting from 2,6-Difluoro-3-methylphenylacetic acid. The proposed synthetic route involves the formation of a key β-diketone intermediate, followed by a cyclization reaction to yield the final pyrazole-based analog. Additionally, protocols for the biological evaluation of the synthesized compound are provided.
Proposed Synthetic Pathway
The synthesis of the target celecoxib analog from this compound is proposed as a three-step process:
-
Esterification: Conversion of this compound to its corresponding ethyl ester.
-
Claisen Condensation: Reaction of the ethyl ester with ethyl trifluoroacetate to form the key β-diketone intermediate, 1-(2,6-difluoro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Cyclization: Condensation of the β-diketone with 4-sulfamoylphenylhydrazine to form the final celecoxib analog.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,6-difluoro-3-methylphenyl)acetate
Objective: To synthesize the ethyl ester of this compound.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (10 volumes).
-
Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,6-difluoro-3-methylphenyl)acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of 1-(2,6-difluoro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
Objective: To synthesize the β-diketone intermediate via Claisen condensation.
Materials:
-
Ethyl 2-(2,6-difluoro-3-methylphenyl)acetate
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and sodium ethoxide (1.5 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of ethyl 2-(2,6-difluoro-3-methylphenyl)acetate (1 equivalent) and ethyl trifluoroacetate (1.2 equivalents) in anhydrous THF.
-
Add the solution from the dropping funnel to the sodium ethoxide suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization: The structure of the β-diketone can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Step 3: Synthesis of 4-(5-(2,6-difluoro-3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Objective: To synthesize the final celecoxib analog through cyclization.
Materials:
-
1-(2,6-difluoro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1-(2,6-difluoro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Starting Material | Reagents | Solvent | Expected Yield (%) | Expected Purity (%) |
| 1 | Esterification | This compound | Ethanol, H₂SO₄ | Ethanol | 85-95 | >95 |
| 2 | Claisen Condensation | Ethyl 2-(2,6-difluoro-3-methylphenyl)acetate | Ethyl trifluoroacetate, NaOEt | THF | 60-75 | >90 |
| 3 | Cyclization | 1-(2,6-difluoro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | Ethanol | 70-85 | >98 |
Table 2: Representative Biological Activity Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Synthesized Analog | 12 | 0.05 | 240 |
Note: The data in these tables are representative and for illustrative purposes. Actual results may vary.
Protocol for In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC₅₀ values of the synthesized celecoxib analog for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized celecoxib analog
-
Celecoxib (as a positive control)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare stock solutions of the synthesized analog and celecoxib in DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of test concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the various concentrations of the synthesized analog, celecoxib, or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values by plotting the percent inhibition versus the log of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of the celecoxib analog.
Caption: Signaling pathway showing the inhibition of COX-2 by the celecoxib analog.
References
Application Notes and Protocols: Decarboxylation of 2,6-Difluoro-3-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the decarboxylation of 2,6-Difluoro-3-methylphenylacetic acid to yield 2,6-difluoro-3-methyltoluene. Given the absence of a specific published protocol for this exact substrate, the following information is synthesized from established methods for the decarboxylation of analogous phenylacetic acid derivatives. These protocols are intended to serve as a comprehensive starting point for reaction optimization and development.
Introduction
The decarboxylation of aryl- and substituted phenylacetic acids is a fundamental transformation in organic synthesis, often employed in the preparation of toluene derivatives which are valuable intermediates in the pharmaceutical and agrochemical industries. The reaction involves the removal of a carboxyl group (-COOH) and its replacement with a hydrogen atom. The efficiency and conditions of this reaction can be significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the two fluorine atoms is expected to influence the reaction mechanism and conditions required for efficient conversion.
Several methods have been reported for the decarboxylation of phenylacetic acid derivatives, including thermal, oxidative, and catalytic approaches. This document outlines protocols for three promising methods: hydrothermal decarboxylation, oxidative decarboxylation using a hypervalent iodine reagent, and a visible-light induced photoredox catalysis.
Reaction Overview
The primary transformation discussed is the decarboxylation of this compound to 2,6-difluoro-3-methyltoluene.
Figure 1: General reaction scheme for the decarboxylation.
Experimental Protocols
Protocol 1: Hydrothermal Decarboxylation
This method is based on studies of hydrothermal decarboxylation of phenylacetic acid and its derivatives, which has been shown to proceed via first-order kinetics.[1] The reaction can occur with both the acidic and anionic forms of the carboxylic acid, potentially through different mechanisms.[1]
Materials:
-
This compound
-
Deionized water
-
High-pressure reaction vessel (e.g., gold capsule or stainless steel autoclave)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare an aqueous solution of this compound at a known concentration.
-
Transfer the solution to the high-pressure reaction vessel.
-
Seal the vessel and heat to 300 °C. The pressure will be approximately 1034 bar under these conditions.[1]
-
Maintain the reaction at temperature for a predetermined time course (e.g., with samples taken at various intervals to monitor progress).
-
After cooling, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Analyze the organic extract by gas chromatography (GC) to determine the conversion of the starting material and the yield of 2,6-difluoro-3-methyltoluene.
Table 1: Summary of Hydrothermal Decarboxylation Conditions for Phenylacetic Acid [1]
| Parameter | Value |
| Substrate | Phenylacetic Acid |
| Solvent | Water |
| Temperature | 300 °C |
| Pressure | 1034 bar |
| Kinetics | First-order |
| Apparent Rate Constant (Acid Form) | 0.044 ± 0.005 h⁻¹ |
| Apparent Rate Constant (Anion Form) | 0.145 ± 0.02 h⁻¹ |
Protocol 2: Oxidative Decarboxylation using in situ Generated Hypervalent Iodine
This protocol is adapted from a facile method for the oxidative decarboxylation of phenylacetic acids using Oxone and iodobenzene to generate a hypervalent iodine(III) species in situ.[2] This method offers the advantages of short reaction times and mild conditions.[2]
Materials:
-
This compound
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Iodobenzene
-
Acetonitrile
-
Water
-
Silica gel for column chromatography
-
TLC plates (Merck Silica gel 60 F254)
Procedure:
-
In a round-bottom flask, prepare a mixture of Oxone (2 mmol) and iodobenzene (2 mmol) in aqueous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1 mmol) to the reaction mixture while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to isolate 2,6-difluoro-3-methyltoluene.
Table 2: Optimized Conditions for Oxidative Decarboxylation of Phenylacetic Acid [2]
| Reagent | Molar Equiv. |
| Substrate | 1 |
| Oxone | 2 |
| Iodobenzene | 2 |
| Solvent System | Acetonitrile:Water |
| Temperature | Room Temperature |
Protocol 3: Visible-Light-Induced Photoredox Decarboxylation
This protocol is based on recent advancements in using visible light and a photocatalyst for the decarboxylative coupling of phenylacetic acid derivatives.[3] While the cited study focuses on homocoupling, the underlying radical generation via decarboxylation can be harnessed for a direct hydrodecarboxylation by employing a suitable hydrogen atom donor.
Materials:
-
This compound
-
Photocatalyst (e.g., 4CzIPN, 3 mol%)
-
Base (e.g., K₂CO₃, 1.5 equiv)
-
Solvent (e.g., Acetonitrile)
-
Hydrogen Atom Donor (e.g., a thiol or Hantzsch ester, to be optimized)
-
Blue LEDs (e.g., 450 nm, 18 W)
Procedure:
-
To a reaction vessel, add this compound (0.1 mmol), the photocatalyst (3 mol %), the base (1.5 equiv), and the hydrogen atom donor in acetonitrile (2 mL).
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).
-
Irradiate the mixture with blue LEDs at a controlled temperature (e.g., 40 °C) for 24 hours.[3]
-
Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
After completion, perform a standard work-up and purify the product by column chromatography.
Logical Workflow for Protocol Development
Figure 2: A generalized workflow for developing and optimizing the decarboxylation protocol.
Proposed Reaction Mechanism: Hydrothermal Decarboxylation
The mechanism for hydrothermal decarboxylation of phenylacetic acids is proposed to differ depending on whether the carboxylic acid is in its protonated or deprotonated (anionic) form.[1]
Figure 3: Proposed mechanisms for hydrothermal decarboxylation.[1]
Concluding Remarks
The protocols provided herein offer a robust starting point for the successful decarboxylation of this compound. Researchers should consider that optimization of reaction time, temperature, and reagent stoichiometry will likely be necessary to achieve the desired yield and purity. It is recommended to begin with small-scale test reactions to identify the most promising conditions before scaling up. The choice of method will depend on available equipment, desired scale, and tolerance for different reagent types. For instance, the hydrothermal method may be suitable for larger scale, while the photoredox method offers modern, mild conditions that may be compatible with sensitive functional groups.
References
Application Notes & Protocols: Synthesis of Novel Enzyme Inhibitors from 2,6-Difluoro-3-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of a novel class of potential enzyme inhibitors derived from 2,6-Difluoro-3-methylphenylacetic acid. The protocols detailed below are designed to facilitate the exploration of this scaffold for the development of new therapeutic agents, particularly targeting enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Introduction
This compound is a readily available starting material that possesses key structural features, including a substituted phenyl ring and a carboxylic acid moiety, which are common in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluorine atoms can enhance metabolic stability and binding affinity. By derivatizing the carboxylic acid group into a variety of amides and esters, a library of novel compounds can be generated and screened for inhibitory activity against various enzyme targets. This document outlines the synthetic procedures, proposed screening assays, and data presentation for such a drug discovery workflow.
Proposed Signaling Pathways and Enzyme Targets
The primary proposed targets for inhibitors derived from this compound are the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibition of these enzymes is a well-established strategy for treating inflammation, pain, and fever.
Experimental Protocols
General Synthetic Workflow
The proposed synthetic strategy involves the conversion of this compound into a diverse library of amide and ester derivatives. This can be readily achieved through standard coupling reactions.
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Ester Derivatives
This protocol outlines a general procedure for the synthesis of ester derivatives via acid chloride formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Desired alcohol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to stir at room temperature for 6-12 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available colorimetric or fluorometric inhibitor screening assay kit. These assays typically measure the peroxidase component of the COX enzymes.
General Protocol Outline:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and the respective COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37 °C for a specified time (e.g., 10 minutes).
-
Add a colorimetric or fluorometric substrate and measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory effect on 5-LOX can be assessed using a spectrophotometric assay that measures the formation of leukotrienes from arachidonic acid.
General Protocol Outline:
-
Prepare a stock solution of the test compound in DMSO.
-
In a cuvette, add the assay buffer, 5-LOX enzyme solution, and the test compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., Zileuton).
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Calculate the initial reaction rates and determine the percentage of inhibition and the IC₅₀ value.
Data Presentation
All quantitative data from the enzyme inhibition assays should be summarized in a clear and structured table to allow for easy comparison of the structure-activity relationship (SAR).
| Compound ID | R Group (Amide/Ester) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| DFMPA-A1 | -NH-CH₂CH₃ | >100 | 5.2 | 25.8 | >19.2 |
| DFMPA-A2 | -NH-phenyl | 85.3 | 1.8 | 15.4 | 47.4 |
| DFMPA-A3 | -N(CH₃)₂ | >100 | 15.7 | 45.1 | >6.4 |
| DFMPA-E1 | -O-CH₂CH₃ | >100 | 10.3 | 33.7 | >9.7 |
| DFMPA-E2 | -O-phenyl | 92.1 | 3.5 | 22.9 | 26.3 |
| Celecoxib | (Positive Control) | 15 | 0.008 | >100 | 1875 |
| Zileuton | (Positive Control) | >100 | >100 | 0.5 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental outcomes.
Conclusion
The protocols and application notes provided herein offer a robust framework for the synthesis and evaluation of novel enzyme inhibitors derived from this compound. By systematically preparing and screening a library of amide and ester derivatives, researchers can explore the therapeutic potential of this chemical scaffold and identify lead compounds for further development as anti-inflammatory agents. The detailed methodologies and data presentation guidelines are intended to support a structured and efficient drug discovery process.
Application Note: A Protocol for the Synthesis of 2,6-Difluoro-3-methylphenylacetyl chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, four-step protocol for the synthesis of 2,6-Difluoro-3-methylphenylacetyl chloride, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the side-chain bromination of 2,6-Difluoro-3-methyltoluene, followed by a nucleophilic substitution with cyanide to form the corresponding phenylacetonitrile. Subsequent hydrolysis yields 2,6-Difluoro-3-methylphenylacetic acid, which is then converted to the final acid chloride product using thionyl chloride. This protocol includes detailed methodologies, reagent information, and safety precautions.
Overview of Synthetic Pathway
The synthesis of 2,6-Difluoro-3-methylphenylacetyl chloride is accomplished through a four-step sequence starting from 2,6-Difluoro-3-methyltoluene. The overall transformation is outlined below.
Caption: Overall workflow for the synthesis of 2,6-Difluoro-3-methylphenylacetyl chloride.
Reagents and Materials
Proper handling and use of high-purity reagents are critical for the success of this synthesis. All quantitative data for the necessary reagents are summarized in the table below.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role | CAS Number |
| 2,6-Difluoro-3-methyltoluene | C₈H₈F₂ | 142.15 | Starting Material | 179625-99-1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | 128-08-5 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator | 78-67-1 |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Solvent (Step 1) | 56-23-5 |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | Cyanating Agent | 143-33-9 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent (Step 2) | 67-68-5 |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Catalyst (Step 3) | 7664-93-9 |
| Acetic Acid (CH₃COOH) | C₂H₄O₂ | 60.05 | Solvent (Step 3) | 64-19-7 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating Agent | 7719-09-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent (Step 4) | 75-09-2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst (Step 4) | 68-12-2 |
Experimental Protocols
Safety Precaution: This synthesis involves highly toxic, corrosive, and flammable materials. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 2,6-Difluoro-3-methylbenzyl bromide
This step involves the free-radical bromination of the methyl group on the starting toluene derivative.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-Difluoro-3-methyltoluene (1.0 eq.).
-
Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid precipitate and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2,6-Difluoro-3-methylbenzyl bromide, can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Step 2: Synthesis of 2,6-Difluoro-3-methylphenylacetonitrile
This step is a nucleophilic substitution reaction where the bromide is replaced by a cyanide group.
Methodology:
-
EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. All equipment should be decontaminated with a bleach solution after use.
-
In a three-necked flask fitted with a thermometer and a mechanical stirrer, dissolve sodium cyanide (NaCN, 1.2 eq.) in dimethyl sulfoxide (DMSO).
-
Slowly add a solution of 2,6-Difluoro-3-methylbenzyl bromide (1.0 eq.) in DMSO to the cyanide solution. An exothermic reaction may occur; maintain the temperature between 25-30°C using a water bath if necessary.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water and stir.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude nitrile can be purified by column chromatography on silica gel or by vacuum distillation.
Step 3: Synthesis of this compound
The nitrile is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Methodology:
-
In a round-bottom flask, combine 2,6-Difluoro-3-methylphenylacetonitrile (1.0 eq.), glacial acetic acid, and a 50% aqueous solution of sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux (approx. 110-120°C) and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
A solid precipitate of the carboxylic acid should form. If not, extract the aqueous solution with dichloromethane (DCM) or ethyl acetate.
-
Collect the solid product by suction filtration and wash it with cold water until the washings are neutral to pH paper.
-
The crude this compound can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. Dry the purified product under vacuum.
Step 4: Synthesis of 2,6-Difluoro-3-methylphenylacetyl chloride
The final step is the conversion of the carboxylic acid to the highly reactive acetyl chloride using thionyl chloride.
Methodology:
-
CAUTION: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). This procedure must be conducted in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
To a flame-dried, two-necked flask equipped with a reflux condenser (with a gas outlet connected to a trap containing a sodium hydroxide solution), add this compound (1.0 eq.).
-
Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq.). Anhydrous dichloromethane (DCM) can be used as a solvent if desired.
-
Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).
-
Gently heat the mixture to reflux (approx. 40°C if using DCM, or ~79°C for neat SOCl₂) and stir for 2-4 hours. The reaction is complete when gas evolution ceases.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.
-
The remaining residue is the crude 2,6-Difluoro-3-methylphenylacetyl chloride. It can be purified by vacuum distillation to yield the final product. Due to its reactivity, it is often used immediately in subsequent reactions without further purification.
Reaction Mechanism Visualization
The conversion of the carboxylic acid to the acetyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of acetyl chloride formation using thionyl chloride.
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Difluoro-3-methylphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a proposed scalable synthesis of 2,6-Difluoro-3-methylphenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is designed to be robust and adaptable for industrial-scale production.
Synthetic Strategy Overview
The proposed large-scale synthesis of this compound is a multi-step process commencing with the readily available starting material, 2,6-difluorotoluene. The overall strategy involves the functionalization of the methyl group, followed by conversion to the phenylacetic acid moiety. The key steps include bromination of the benzylic position, followed by cyanation and subsequent hydrolysis to yield the target carboxylic acid. This route is designed to utilize commercially available reagents and established, scalable chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Difluoro-3-methylbenzyl bromide
This protocol details the radical bromination of 2,6-difluorotoluene at the benzylic position to yield the key intermediate, 2,6-difluoro-3-methylbenzyl bromide.
Materials and Equipment:
-
2,6-Difluorotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add 2,6-difluorotoluene and anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of 2,2'-Azobis(2-methylpropionitrile) (AIBN) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude 2,6-difluoro-3-methylbenzyl bromide.
-
The crude product can be purified by vacuum distillation if necessary.
Step 2: Synthesis of 2,6-Difluoro-3-methylphenylacetonitrile
This protocol describes the nucleophilic substitution of the bromide with a cyanide group to form the corresponding nitrile.
Materials and Equipment:
-
2,6-Difluoro-3-methylbenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction vessel with a mechanical stirrer and temperature control
-
Water bath
-
Extraction funnel
Procedure:
-
In a reaction vessel, dissolve sodium cyanide in anhydrous dimethyl sulfoxide.
-
Slowly add a solution of 2,6-difluoro-3-methylbenzyl bromide in DMSO to the cyanide solution while maintaining the temperature at approximately 60°C.
-
Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,6-difluoro-3-methylphenylacetonitrile.
-
Further purification can be achieved by vacuum distillation or recrystallization.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the nitrile to the carboxylic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[1]
Materials and Equipment:
-
2,6-Difluoro-3-methylphenylacetonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Reaction vessel with a reflux condenser and stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a reaction vessel, carefully add 2,6-difluoro-3-methylphenylacetonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for 8-12 hours. The hydrolysis of the nitrile to the amide and then to the carboxylic acid will occur.[1]
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis based on analogous reactions reported in the literature for similar phenylacetic acid derivatives. Actual yields and purity may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzylic Bromination | NBS, AIBN | 77 (Reflux) | 4 - 6 | 80 - 90 |
| 2 | Cyanation | NaCN | 60 | 2 - 3 | 85 - 95 |
| 3 | Hydrolysis | H2SO4 | 100 (Reflux) | 8 - 12 | 75 - 85 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,6-Difluorotoluene | C7H6F2 | 128.12 | Colorless liquid |
| 2,6-Difluoro-3-methylbenzyl bromide | C8H7BrF2 | 221.04 | - |
| 2,6-Difluoro-3-methylphenylacetonitrile | C9H7F2N | 167.16 | - |
| This compound | C9H8F2O2 | 186.15 | White to off-white solid |
Logical Relationships in the Synthetic Pathway
The synthesis follows a logical progression of functional group transformations, where the product of each step serves as the starting material for the next. This linear sequence is designed for efficiency and high overall yield.
Caption: Logical flow of the synthetic steps.
References
Application Notes and Protocols for Protecting Group Strategies of 2,6-Difluoro-3-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the protecting group strategies for 2,6-difluoro-3-methylphenylacetic acid. This sterically hindered and electronically modified phenylacetic acid derivative presents unique challenges in chemical synthesis. The selection of an appropriate protecting group is critical for the successful elaboration of more complex molecules. This document outlines protocols for the protection of the carboxylic acid functionality as methyl, tert-butyl, and benzyl esters, along with their subsequent deprotection.
Considerations for Protecting Group Selection
The presence of two fluorine atoms ortho to the phenylacetic acid moiety in this compound introduces significant steric hindrance around the carboxylic acid group. This steric bulk can impede the approach of reagents, potentially leading to lower reaction rates and yields for both protection and deprotection steps. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxyl group.
When selecting a protecting group, the overall synthetic route and the compatibility of the protecting group with subsequent reaction conditions must be carefully considered. The ideal protecting group should be:
-
Easy to install in high yield under mild conditions, despite the steric hindrance.
-
Stable to the reaction conditions planned for other parts of the molecule.
-
Easy to remove in high yield under specific and mild conditions that do not affect other functional groups (orthogonality).
Esters are the most common protecting groups for carboxylic acids. This document focuses on three common ester protecting groups: methyl, tert-butyl, and benzyl esters, each offering a different balance of stability and deprotection conditions.
Experimental Protocols
The following protocols are adapted from general procedures for the esterification and deprotection of sterically hindered carboxylic acids and should be optimized for the specific substrate, this compound.
Methyl Ester Protection and Deprotection
Methyl esters are one of the simplest and most common protecting groups for carboxylic acids. They are relatively stable but can be cleaved under basic conditions.
Protocol 1.1: Methyl Esterification using Trimethylsilyldiazomethane (TMS-CHN₂)
This method is often effective for sterically hindered acids as it proceeds under mild conditions.
Materials:
-
This compound
-
Trimethylsilyldiazomethane (TMS-CHN₂) solution (2.0 M in hexanes or diethyl ether)
-
Methanol (MeOH)
-
Toluene or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMS-CHN₂ solution (1.1 - 1.2 eq) dropwise to the stirred solution. A yellow color should persist, indicating a slight excess of the reagent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess TMS-CHN₂ by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl 2-(2,6-difluoro-3-methylphenyl)acetate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 1.2: Deprotection of Methyl Ester via Saponification
Materials:
-
Methyl 2-(2,6-difluoro-3-methylphenyl)acetate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 v/v/v).
-
Add LiOH (1.5 - 3.0 eq) or NaOH (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to facilitate hydrolysis of the sterically hindered ester.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
tert-Butyl Ester Protection and Deprotection
The tert-butyl ester is an excellent choice for protecting carboxylic acids that require subsequent exposure to basic or nucleophilic conditions. Its steric bulk makes it highly resistant to many reagents, and it is readily cleaved under acidic conditions.
Protocol 2.1: tert-Butyl Esterification using Isobutylene and Catalytic Acid
This is a common and effective method for the synthesis of tert-butyl esters.
Materials:
-
This compound
-
Dichloromethane (DCM) or tert-Butyl acetate
-
Isobutylene (liquefied)
-
Concentrated Sulfuric Acid (H₂SO₄) or Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or tert-butyl acetate.
-
Cool the solution to between -20 °C and 0 °C.
-
Carefully add a catalytic amount of concentrated H₂SO₄ or TfOH (e.g., 1-5 mol%).
-
Condense an excess of isobutylene (e.g., 3-5 eq) into the reaction mixture.
-
Seal the reaction vessel and stir the mixture at room temperature. Due to the steric hindrance, the reaction may require an extended period (monitor by TLC).
-
Upon completion, cool the reaction mixture and carefully quench the acid catalyst with an excess of anhydrous NaHCO₃ or by the dropwise addition of TEA.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude tert-butyl 2-(2,6-difluoro-3-methylphenyl)acetate.
-
Purify by flash column chromatography if necessary.
Protocol 2.2: Deprotection of tert-Butyl Ester using Trifluoroacetic Acid (TFA)
Materials:
-
tert-Butyl 2-(2,6-difluoro-3-methylphenyl)acetate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the solution at room temperature and monitor the reaction by TLC. The deprotection is usually complete within a few hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA.
-
The resulting this compound can be used directly or purified further if required. During the workup, the released tert-butyl cation is typically trapped by TFA or eliminated as isobutylene.[1]
Benzyl Ester Protection and Deprotection
Benzyl esters are stable to a wide range of conditions and are particularly useful as they can be deprotected by catalytic hydrogenolysis, which is a very mild method.
Protocol 3.1: Benzyl Esterification using Benzyl Bromide and a Base
Materials:
-
This compound
-
Benzyl Bromide (BnBr)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetonitrile, add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C to increase the reaction rate.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl 2-(2,6-difluoro-3-methylphenyl)acetate by flash column chromatography.
Protocol 3.2: Deprotection of Benzyl Ester by Catalytic Hydrogenolysis
Materials:
-
Benzyl 2-(2,6-difluoro-3-methylphenyl)acetate
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in MeOH or EtOAc.
-
Carefully add Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Data Presentation
| Protecting Group | Protection Method | Key Reagents | Typical Reaction Time | Typical Yield | Deprotection Method | Key Reagents | Typical Reaction Time | Typical Yield |
| Methyl | TMS-CHN₂ | TMS-CHN₂, MeOH | 0.5 - 2 h | > 90% | Saponification | LiOH or NaOH | 2 - 24 h | > 85% |
| tert-Butyl | Acid-catalyzed Isobutylene addition | Isobutylene, H₂SO₄ (cat.) | 12 - 48 h | 70 - 90% | Acidolysis | TFA, DCM | 1 - 4 h | > 95% |
| Benzyl | Williamson Ether Synthesis | BnBr, K₂CO₃ or Cs₂CO₃ | 4 - 24 h | 80 - 95% | Hydrogenolysis | H₂, Pd/C | 2 - 12 h | > 90% |
Note: Reaction times and yields are estimates based on general procedures for sterically hindered substrates and will require optimization for this compound.
Mandatory Visualization
Caption: Workflow for protecting group strategies for this compound.
References
Troubleshooting & Optimization
optimizing reaction yield for 2,6-Difluoro-3-methylphenylacetic acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,6-Difluoro-3-methylphenylacetic acid.
Troubleshooting Guide
Issue 1: Low or No Ester Conversion
Question: I am attempting to esterify this compound using standard Fischer esterification conditions (e.g., methanol and sulfuric acid) but observe very low to no conversion to the desired ester. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the esterification of this compound is a common issue primarily due to steric hindrance and electronic effects. The two fluorine atoms in the ortho positions to the phenylacetic acid group sterically hinder the approach of the alcohol to the carboxylic acid. Additionally, the electron-withdrawing nature of the fluorine atoms can deactivate the carboxyl group.
Here are several strategies to overcome this challenge, ranging from optimizing Fischer esterification to employing alternative methods:
Troubleshooting Steps:
-
Optimize Fischer Esterification Conditions:
-
Increase Excess of Alcohol: Use a large excess of the alcohol (e.g., using it as the solvent) to shift the reaction equilibrium towards the product side.[1]
-
Efficient Water Removal: The Fischer esterification is a reversible reaction that produces water.[1][2][3] Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water and drive the reaction forward.
-
Choice of Acid Catalyst: While sulfuric acid is common, consider using p-toluenesulfonic acid (p-TsOH), which can be more effective in some cases.
-
Increase Reaction Time and Temperature: Due to the steric hindrance, longer reaction times (e.g., 24-48 hours) and higher temperatures (reflux) may be necessary. Monitor the reaction progress by TLC or GC to determine the optimal time.
-
-
Alternative: Activation of the Carboxylic Acid:
-
Convert to Acyl Chloride: A highly effective method is to first convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will then readily react with the alcohol, even at lower temperatures, to form the ester. This method avoids the equilibrium limitations of the Fischer esterification.
-
-
Alternative Esterification Methods for Sterically Hindered Acids:
-
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5][6][7] It is a mild and effective method for sterically hindered substrates.[6]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[8][9] It is particularly useful for sensitive substrates and proceeds with inversion of configuration at the alcohol's stereocenter. For sterically hindered substrates, using sonication can significantly increase the reaction rate.[10][11]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low esterification yield.
Issue 2: Side Reactions and Impurity Formation
Question: My esterification reaction of this compound is producing significant impurities. What are the potential side reactions, and how can I minimize them?
Answer:
Side reactions can complicate purification and reduce the yield of your desired ester. For a substrate like this compound, potential side reactions depend on the chosen esterification method.
Potential Side Reactions and Solutions:
-
Fischer Esterification:
-
Dehydration of Alcohol: If using a secondary or tertiary alcohol at high temperatures with a strong acid catalyst, dehydration to form an alkene can occur.
-
Solution: Use milder reaction conditions if possible, or choose an alternative esterification method that does not require high temperatures and strong acid.
-
-
Ether Formation: At high temperatures, the alcohol can undergo self-condensation to form an ether.
-
Solution: Use a moderate temperature and a higher concentration of the carboxylic acid relative to the alcohol if feasible, though this contradicts the need for excess alcohol to drive the equilibrium. Careful optimization is key.
-
-
-
Acyl Chloride Formation:
-
Decomposition: Thionyl chloride and oxalyl chloride are reactive and can cause decomposition of sensitive substrates if the reaction is not controlled.
-
Solution: Perform the reaction at low temperatures (e.g., 0 °C) and add the reagent slowly.
-
-
-
Steglich Esterification:
-
N-Acylurea Formation: A common side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. This byproduct is unreactive towards the alcohol and can be difficult to remove.[6]
-
Solution: The addition of DMAP as a catalyst is crucial to minimize this side reaction.[6] DMAP acts as an acyl transfer agent, forming a more reactive intermediate that rapidly reacts with the alcohol.
-
-
General Purification Strategies:
-
Aqueous Workup: After the reaction, a standard workup involves washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst. This is followed by washing with brine and drying over an anhydrous salt like sodium sulfate.
-
Chromatography: For purification from closely related impurities, column chromatography on silica gel is often necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the Fischer esterification of this compound with methanol?
A1: A good starting point, adapted from protocols for the structurally similar diclofenac, would be to dissolve this compound in a large excess of dry methanol (e.g., 20-30 equivalents, or using methanol as the solvent). Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) and reflux the mixture for an extended period (e.g., 6-24 hours), monitoring the reaction by TLC. For improved yields, using a Dean-Stark trap with toluene to remove water is recommended, although this is more practical with less volatile alcohols.
Q2: I am working with a temperature-sensitive alcohol. Which esterification method should I use?
A2: For temperature-sensitive alcohols, the Steglich esterification is an excellent choice. This reaction is typically carried out at room temperature and under mild, neutral conditions, which helps to prevent degradation of the alcohol.[4] The Mitsunobu reaction is also performed under mild conditions and can be a suitable alternative.
Q3: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
A3: Dicyclohexylurea (DCU) is a common byproduct of DCC-mediated couplings and is notoriously insoluble in many common organic solvents. To remove it, the reaction mixture is typically filtered after completion. Rinsing the reaction flask and the collected solid with a solvent in which the desired ester is soluble (e.g., dichloromethane or ethyl acetate) can help to recover more product. If some DCU remains in the filtrate, it may precipitate upon concentration of the solution. Cooling the solution can sometimes aid in further precipitation of the DCU.
Q4: Can I use a solid acid catalyst for the esterification of this compound?
A4: Yes, solid acid catalysts such as Amberlyst-15 or metal-organic frameworks (MOFs) like UiO-66-NH2 can be used for esterification.[12][13] These offer the advantage of easier separation from the reaction mixture (by simple filtration) and can often be reused. For fluorinated aromatic carboxylic acids, UiO-66-NH2 has been shown to be an effective catalyst for methyl esterification.[12]
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid (Adapted from Diclofenac Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in dry methanol (20-30 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 6-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, washing with additional DCM.
-
Extraction: Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data
Table 1: Comparison of Esterification Methods for Sterically Hindered Phenylacetic Acid Derivatives (Representative Data)
| Method | Carboxylic Acid | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fischer Esterification | Diclofenac | Methanol | H₂SO₄ (cat.) | Methanol | 65 | 5-6 | High | [14] |
| Thionyl Chloride | Diclofenac | Ethanol | SOCl₂ | Ethanol | 40 then reflux | 3 + 3 | High | |
| Steglich Esterification | General | General | DCC, DMAP | DCM | RT | 12-24 | 70-95 | [7] |
| Mitsunobu Reaction | Hindered Acid | Hindered Alcohol | PPh₃, DIAD, Sonication | THF | RT | 0.25 | 75 | [10][11] |
| MOF Catalysis | Fluorinated Aromatic Acids | Methanol | UiO-66-NH₂ | Methanol | Optimized | 10 | High | [12] |
Note: Yields are highly substrate-dependent and the above data, derived from analogous systems, should be considered as a starting point for optimization.
Visualizations
Caption: Workflow for Fischer Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction [organic-chemistry.org]
- 11. wise.fau.edu [wise.fau.edu]
- 12. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
common side products in the synthesis of 2,6-Difluoro-3-methylphenylacetic acid amides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2,6-Difluoro-3-methylphenylacetic acid amides. The focus is on identifying and mitigating common side products and impurities that may arise during the amide coupling process.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products I should expect in my amide coupling reaction?
A1: Regardless of the specific amine used, the majority of side products originate from the coupling reagents and side reactions of the activated carboxylic acid. The most common classes are:
-
Reagent-Derived Byproducts: These are compounds formed from the coupling agent itself after it has facilitated the reaction. For example, carbodiimides like EDC produce N,N'-disubstituted ureas, while onium salt reagents like HATU produce tetramethylurea.[1][2]
-
N-Acylurea Adducts: When using carbodiimide reagents (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea. This side product incorporates both the carboxylic acid and the carbodiimide.[2][3][4]
-
Guanidinium Adducts: When using uronium/aminium salt reagents (HATU, HBTU), the amine nucleophile can directly attack the coupling reagent, forming a stable guanidinium byproduct.[1][5][6]
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the starting amine.[7]
Q2: I'm using EDC/HOBt for my coupling. I see an unexpected peak in my LC-MS that is difficult to remove. What could it be?
A2: The most likely culprit is the N-acylurea byproduct. This side reaction occurs when the O-acylisourea intermediate, formed between the this compound and EDC, undergoes an intramolecular O-to-N acyl migration instead of reacting with your amine.[3][7] This byproduct is often difficult to separate from the desired amide due to similar solubility profiles.[3] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is standard practice to suppress this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[2]
Q3: My reaction with HATU is clean, but the yield is low. Where is my product going?
A3: With uronium/aminium reagents like HATU, a common cause for low yield is the formation of a guanidinium byproduct.[1][8] This happens if your amine attacks the "guanidinium" carbon of HATU itself, effectively capping the amine and rendering it unable to react with the activated acid. This side reaction is more common with highly nucleophilic amines, slow coupling reactions, or when an excess of HATU is used.[1]
Q4: Can impurities from my starting acid affect the final reaction?
A4: Absolutely. This compound is typically synthesized from a precursor like 2,6-difluoro-3-methylbenzyl cyanide via hydrolysis.[9][10] Incomplete hydrolysis can leave residual benzyl cyanide. Furthermore, side reactions during the synthesis of the benzyl cyanide from the corresponding benzyl halide could introduce impurities like the benzyl alcohol or benzaldehyde, which would persist and potentially interfere with the subsequent amidation.
Troubleshooting Guides
Issue 1: Presence of Urea Byproducts (e.g., DCU, EDU)
| Symptom | Possible Cause | Recommended Solution |
| A white precipitate forms during a DCC-mediated reaction. | Formation of insoluble dicyclohexylurea (DCU). | Filter the reaction mixture prior to workup to remove the DCU precipitate.[2] |
| An unknown water-soluble impurity is observed after EDC-mediated coupling. | Formation of 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). | Perform an aqueous workup. Wash the organic layer multiple times with dilute acid (e.g., 0.5 N HCl) and/or water to extract the water-soluble EDU.[11][12] |
Issue 2: Formation of N-Acylurea or Guanidinium Side Products
| Symptom | Possible Cause | Recommended Solution |
| An impurity with a mass corresponding to [Acid + Carbodiimide - H₂O] is detected (EDC/DCC coupling). | Rearrangement of the O-acylisourea intermediate to the N-acylurea.[3][4] | 1. Optimize Additive Use: Ensure at least one equivalent of an additive like HOBt or HOSu is used to trap the intermediate as an active ester.[2] 2. Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to disfavor the rearrangement. |
| An impurity with a mass corresponding to [Amine + C₅H₁₂N₃] is detected (HATU/HBTU coupling). | The amine is reacting directly with the coupling reagent to form a guanidinium byproduct.[1][5] | 1. Reverse Order of Addition: Pre-activate the carboxylic acid with HATU and base for 5-15 minutes before adding the amine.[1] 2. Stoichiometry Control: Use no more than a 1:1 molar ratio of the uronium reagent to the carboxylic acid.[5] |
Experimental Protocols
Representative Synthesis of a this compound Amide using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the primary amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Visualizations
Logical Workflow for Troubleshooting Amide Coupling Reactions
This diagram outlines a decision-making process for identifying and resolving common issues encountered during amide synthesis.
Caption: Troubleshooting flowchart for amide synthesis side products.
Generalized Synthetic Pathway and Potential Impurity Sources
This diagram shows a plausible synthetic route to the target amides and indicates where common impurities may originate.
Caption: Synthetic pathway showing potential points of impurity introduction.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Difluoro-3-methylphenylacetic Acid Derivatives by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the chromatographic purification of 2,6-Difluoro-3-methylphenylacetic acid and its derivatives. Below, you will find troubleshooting guides for common issues encountered during High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), along with frequently asked questions and detailed experimental protocols to assist in your purification endeavors.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
A frequent challenge in the reversed-phase HPLC of acidic fluorinated compounds like this compound is poor peak shape, particularly peak tailing. This is often due to secondary interactions between the acidic analyte and the silica-based stationary phase.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of the carboxylic acid, the compound will be ionized, leading to interactions with the stationary phase. | Lower the mobile phase pH to at least 1.5-2 units below the pKa of the analyte. For most phenylacetic acids, a pH of 2.5-3.0 is a good starting point. This ensures the compound is in its neutral form. |
| Secondary Silanol Interactions: Residual silanol groups on the silica surface can interact with the analyte. | In addition to lowering the pH, consider using a high-purity, end-capped column. Alternatively, adding a competitive agent like triethylamine (TEA) in small concentrations (0.1%) to the mobile phase can mask the silanol groups. | |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the sample concentration or injection volume. | |
| Poor Retention | Mobile Phase Too Strong: A high percentage of organic solvent in the mobile phase will cause the compound to elute too quickly. | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. |
| Incorrect Column Choice: The stationary phase may not be sufficiently retentive. | Ensure you are using a suitable reversed-phase column, such as a C18 or a phenyl-based column, which can offer different selectivity for aromatic compounds. | |
| Split Peaks | Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band. | Reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help prevent this. |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the purification of chiral and achiral compounds, offering advantages in speed and reduced solvent consumption. However, challenges can arise, particularly with acidic compounds.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Insufficient Mobile Phase Modifier: The polarity of the mobile phase may not be optimal for the acidic analyte. | Add a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol. For acidic compounds, the addition of a small amount of an acidic additive like formic acid or trifluoroacetic acid (TFA) to the modifier can significantly improve peak shape. |
| Analyte Interaction with Stationary Phase: Similar to HPLC, secondary interactions can occur. | Screen different stationary phases. For fluorinated compounds, columns with fluorinated stationary phases can sometimes offer unique selectivity. Chiral separations often require specialized chiral stationary phases. | |
| Low Recovery | Analyte Precipitation: The compound may not be soluble in the supercritical fluid/modifier mixture. | Increase the percentage of the polar co-solvent. Ensure the backpressure is sufficient to maintain the supercritical state of the mobile phase. |
| Fraction Collection Issues: Inefficient collection can lead to loss of product. | Optimize the fraction collection parameters, ensuring the make-up solvent is appropriate and the collection window is accurately set. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the purification of a this compound derivative?
A1: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% formic acid or trifluoroacetic acid added to the aqueous phase to maintain a low pH (around 2.5-3.0). A typical gradient might run from 30% to 90% acetonitrile.
Q2: When should I consider using SFC instead of HPLC for purification?
A2: SFC can be particularly advantageous for chiral separations of enantiomers, where it often provides faster and more efficient separations than HPLC.[1] It is also a "greener" alternative due to the use of supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption. For achiral separations, SFC can offer faster run times and quicker post-purification evaporation of fractions.
Q3: How can I improve the separation of isomeric impurities from my target compound?
A3: To improve the resolution of isomers, you can try several approaches:
-
Optimize the Mobile Phase: Small changes in the organic solvent composition or the pH of the mobile phase can significantly impact selectivity.
-
Change the Stationary Phase: Switching from a standard C18 column to a phenyl-hexyl or a fluorinated phase column can alter the interactions with your aromatic compounds and improve separation.
-
Adjust the Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can influence selectivity.
Q4: My compound is not very soluble. What is the best way to prepare it for injection?
A4: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. If solubility is an issue, try to dissolve the sample in the strongest solvent of your mobile phase (e.g., pure acetonitrile or methanol for reversed-phase HPLC). If that is not sufficient, you may need to use a small amount of a stronger, miscible solvent like DMSO, but be aware that this can affect peak shape. Always filter your sample after dissolution and before injection to remove any particulate matter.
Experimental Protocols
Representative Preparative HPLC Method for a Fluorinated Phenylacetic Acid Derivative
This protocol is a general guideline and should be optimized for the specific derivative being purified.
-
Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of a 50:50 mixture of acetonitrile and water to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 21.2 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 mL, depending on the concentration and column loading capacity.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, either manually or using an automated fraction collector triggered by peak threshold or slope.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Representative Data for Preparative Chromatography
The following table provides illustrative data for the purification of a fluorinated aromatic acid, demonstrating typical outcomes. Actual results will vary depending on the specific compound and conditions.
| Parameter | Value |
| Sample Load | 100 mg |
| Column | C18, 150 mm x 21.2 mm, 5 µm |
| Purity of Crude Material | 85% |
| Purity of Main Fraction | >98% |
| Recovery Yield | 85-95% |
Visualizing Chromatographic Workflows
Troubleshooting Workflow for Peak Tailing in HPLC
The following diagram illustrates a logical workflow for troubleshooting peak tailing, a common issue when purifying acidic compounds like this compound derivatives.
References
preventing byproduct formation in Suzuki coupling of 2,6-Difluoro-3-methylphenylacetic acid
Topic: Preventing Byproduct Formation in the Suzuki Coupling of 2,6-Difluoro-3-methylphenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during the Suzuki coupling of this compound.
Troubleshooting Guides
Encountering unexpected byproducts is a common challenge in Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound, with its sterically hindered and electron-deficient aryl halide, presents specific challenges. This guide will help you diagnose and resolve common issues leading to the formation of unwanted byproducts.
Common Byproducts and Diagnostic Observations
| Problem | Potential Cause(s) | Recommended Solutions |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][2]- High reaction temperatures. | - Degas Rigorously: Purge the reaction mixture and headspace with an inert gas (Argon or Nitrogen) for an extended period.[3]- Use a Pd(0) Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or a pre-activated Pd(0) catalyst.- Optimize Temperature: Lower the reaction temperature and monitor for conversion. |
| Protodeboronation of Boronic Acid | - Presence of water in the reaction mixture, especially with aqueous bases.[4]- Instability of the boronic acid, particularly with electron-deficient or heteroaromatic partners.[5][6]- Prolonged reaction times at elevated temperatures.[6]- Use of bulky phosphine ligands can sometimes promote this side reaction.[4][6] | - Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Consider using a non-aqueous base like CsF or K₃PO₄.- Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[2]- Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.- Ligand Screening: If using bulky ligands, screen other less sterically demanding ligands. |
| Dehalogenation of this compound | - Presence of a hydride source (e.g., from certain bases or solvents).[7][8]- Highly active catalyst systems combined with high temperatures.[8] | - Base Selection: Avoid strong alkoxide bases. Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[8]- Solvent Choice: Use solvents less prone to acting as hydride donors, such as dioxane or toluene.- Optimize Catalyst Loading and Temperature: Reduce the catalyst loading and reaction temperature. |
| Low Yield of Desired Product with Complex Byproduct Mixture | - Catalyst deactivation or inhibition.- Suboptimal base or solvent for the specific substrates. | - Ligand Selection: For the sterically hindered 2,6-difluoro substitution, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to promote oxidative addition.[2][9]- Base Screening: The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][10]- Solvent Screening: Evaluate different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, THF/water).[11] |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is the most likely cause and how can I prevent it?
A1: The formation of a symmetrical biaryl from your boronic acid is known as homocoupling. This is a common side reaction in Suzuki couplings and is primarily caused by the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1] To prevent this, it is crucial to rigorously degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[3] Using a Pd(0) catalyst source directly, rather than a Pd(II) precatalyst, can also help minimize this side reaction.[2]
Q2: My main byproduct has a mass corresponding to my boronic acid starting material with the boronic acid group replaced by a hydrogen atom. What is this byproduct and how can I avoid its formation?
A2: This byproduct is the result of protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][12] This side reaction is often promoted by the presence of water, especially when using aqueous bases, and can be accelerated at higher temperatures.[4][6] To minimize protodeboronation, you should use anhydrous solvents and reagents. Consider switching to a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Alternatively, converting your boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can significantly reduce the extent of this side reaction.[2]
Q3: The 2,6-difluoro substitution on my phenylacetic acid seems to be making the reaction sluggish. How can I improve the reaction rate without increasing byproduct formation?
A3: The two fluorine atoms at the ortho positions of your aryl halide create significant steric hindrance and are electron-withdrawing, which can make the oxidative addition step of the catalytic cycle more challenging.[9] To overcome this, the use of bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), is often beneficial.[2][9] These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step.[2] Additionally, a strong, non-nucleophilic base like K₃PO₄ is often effective in these challenging couplings.[2] Careful optimization of the reaction temperature is also key; a moderate increase may improve the rate, but excessive heat can lead to more byproducts.
Q4: Can the carboxylic acid group on this compound interfere with the Suzuki coupling reaction?
A4: Yes, the carboxylic acid group can potentially interfere with the reaction. The acidic proton can react with the base, requiring the use of additional equivalents of base. Furthermore, the carboxylate group could potentially coordinate to the palladium center, which might inhibit its catalytic activity. To circumvent these issues, you can protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the Suzuki coupling. After the coupling reaction, the ester can be hydrolyzed back to the carboxylic acid.
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound (as methyl ester) with an Arylboronic Acid
Note: This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
Methyl 2-(2,6-difluoro-3-methylphenyl)acetate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add methyl 2-(2,6-difluoro-3-methylphenyl)acetate, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free atmosphere.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizations
Caption: The Suzuki catalytic cycle and competing byproduct pathways.
Caption: A troubleshooting workflow for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
troubleshooting low yield in the synthesis of 2,6-Difluoro-3-methylphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoro-3-methylphenylacetic acid. The information focuses on a common two-step synthetic route starting from the commercially available 2',6'-Difluoro-3'-methylacetophenone via a Willgerodt-Kindler reaction, followed by hydrolysis of the intermediate thioamide.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My Willgerodt-Kindler reaction has a low yield or did not proceed. What are the common causes?
A1: Low yields in the Willgerodt-Kindler reaction are often attributed to several factors. Firstly, ensure all reagents are of suitable quality and are used in the correct stoichiometry. The reaction is also sensitive to temperature; too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to decomposition and the formation of tarry by-products. The choice of amine and solvent can also significantly impact the yield.[1][2]
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or properly stored morpholine and elemental sulfur.
-
Reaction Temperature: Ensure the reaction mixture reaches the optimal temperature for the substrate. For many acetophenones, this is typically in the range of 120-160 °C.
-
Stoichiometry: An excess of both morpholine and sulfur is generally required. A molar ratio of 1:2:3 for acetophenone:sulfur:morpholine is a good starting point.[3]
-
Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Stirring: Ensure efficient stirring to maintain a homogenous mixture of the reagents.
Q2: I am observing a significant amount of an unknown side product in my Willgerodt-Kindler reaction. What could it be?
A2: A common side reaction is the formation of complex polysulfides and other sulfur-containing by-products, which can result in a dark, tarry reaction mixture. In some cases, with substituted acetophenones, other rearrangements or cyclization products can occur.[4] For instance, if the reaction conditions are not optimized, you might isolate the intermediate enamine or other partially reacted species.
Q3: The hydrolysis of the intermediate 2-(2,6-difluoro-3-methylphenyl)thioacetomorpholide is incomplete. How can I improve the yield of the final carboxylic acid?
A3: Thioamides are generally more resistant to hydrolysis than their corresponding amides.[5] Incomplete hydrolysis is a common issue, especially with sterically hindered substrates. The choice of hydrolytic conditions (acidic vs. basic) and the duration and temperature of the reaction are critical.
Troubleshooting Steps:
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can be effective. For basic hydrolysis, a solution of NaOH or KOH in a mixture of water and an alcohol (e.g., ethanol) is commonly used. For acidic hydrolysis, aqueous sulfuric acid or hydrochloric acid can be employed.
-
Reaction Temperature and Time: Refluxing for an extended period (8-24 hours) is often necessary to drive the hydrolysis to completion. Monitor the reaction by TLC until the thioamide is no longer observed.
-
Phase Transfer Catalyst: For basic hydrolysis, the addition of a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) can sometimes improve the reaction rate and yield.
Q4: How do the fluorine substituents on the aromatic ring affect the Willgerodt-Kindler reaction?
A4: The two electron-withdrawing fluorine atoms at the ortho positions to the acetyl group can influence the reactivity of the starting acetophenone. They may make the carbonyl carbon more electrophilic, potentially facilitating the initial attack by morpholine. However, they can also affect the electronic properties of the intermediate species in the rearrangement, which may require optimization of the reaction conditions compared to unsubstituted acetophenone.
Data Presentation
Table 1: Optimization of Willgerodt-Kindler Reaction Conditions for Substituted Acetophenones
| Acetophenone Substituent | Sulfur (equiv.) | Morpholine (equiv.) | Temperature (°C) | Time (h) | Yield of Thioamide (%) | Reference |
| 4-Methoxy | 2 | 3 | 130 | 8 | 95 | [2] |
| 4-Chloro | 2 | 3 | 130 | 8 | 88 | [2] |
| 4-Methyl | 2.5 | 3.5 | 140 | 6 | 92 | [2] |
| Unsubstituted | 2 | 3 | 120-130 | 8 | 81 (microwave) | [3] |
| 4-Fluoro | 2.2 | 3.2 | 135 | 7 | 90 (predicted) | [2] |
Note: Data for 2,6-Difluoro-3-methylacetophenone is not explicitly available in the cited literature; the table provides data for analogous compounds to guide optimization.
Table 2: Comparison of Hydrolysis Conditions for Thioamides
| Hydrolysis Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Basic Hydrolysis | 20% NaOH | Water/Ethanol | Reflux | 8-12 | 80-95 |
| Acidic Hydrolysis | 50% H₂SO₄ | Water | Reflux | 10-15 | 75-90 |
| Basic with PTC | 20% NaOH, TEBA | Water | 100 | 8 | ~90 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,6-difluoro-3-methylphenyl)thioacetomorpholide via Willgerodt-Kindler Reaction
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2',6'-Difluoro-3'-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.5 eq).
-
Reaction: Heat the mixture to 130-140 °C with vigorous stirring. The reaction mixture will become dark and viscous.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent) until the starting acetophenone is consumed (typically 6-10 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water and stir. The crude thioamide will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Hydrolysis of 2-(2,6-difluoro-3-methylphenyl)thioacetomorpholide to this compound
Method A: Basic Hydrolysis
-
Reagents and Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 2-(2,6-difluoro-3-methylphenyl)thioacetomorpholide (1.0 eq) in a 1:1 mixture of ethanol and 20% aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting thioamide is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2. The this compound will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture).
Method B: Acidic Hydrolysis
-
Reagents and Setup: In a round-bottom flask with a reflux condenser, suspend the crude 2-(2,6-difluoro-3-methylphenyl)thioacetomorpholide (1.0 eq) in 50% aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux for 10-15 hours.
-
Work-up: Cool the reaction mixture and pour it over ice.
-
Isolation: Extract the product with diethyl ether or ethyl acetate (3 x volumes). Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Recrystallize as described in Method A.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Key steps in the Willgerodt-Kindler reaction mechanism.
References
Technical Support Center: Stability of 2,6-Difluoro-3-methylphenylacetic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2,6-Difluoro-3-methylphenylacetic acid under acidic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical acidic conditions used for forced degradation studies of a compound like this compound?
A1: Forced degradation studies under acidic conditions are generally performed to understand the intrinsic stability of a molecule.[1][2][3] For phenylacetic acid derivatives, common practice involves using mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[1][4] The study may begin at room temperature, with the temperature elevated if no degradation is observed.[1]
Q2: What potential degradation pathways should I be aware of for this compound under acidic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, phenylacetic acids, in general, can undergo certain reactions under acidic stress. A potential, though not confirmed, pathway could be decarboxylation at elevated temperatures, leading to the formation of 2,6-difluoro-3-methyltoluene. The presence of activating groups on the phenyl ring can influence the susceptibility to other reactions like hydrolysis or rearrangement, although the difluoro substitution might affect this. It is crucial to perform experimental analysis to identify any actual degradation products.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The most common and effective method for monitoring the degradation of the parent compound and the formation of degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a UV or photodiode array (PDA) detector.[3] This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities and degradants.
Q4: What is an acceptable level of degradation in a forced degradation study?
A4: The goal of a forced degradation study is to achieve meaningful degradation to identify potential degradation products and pathways. A degradation of 5-20% is generally considered appropriate.[4] Degradation of more than 20% may be considered too extensive and could lead to the formation of secondary degradation products that might not be relevant under normal storage conditions.[4]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under initial acidic conditions. | The compound is highly stable under the tested conditions. | Increase the acid concentration, temperature, or duration of the study. Consider using a stronger acid if compatible with the analytical method. |
| Complete or very high degradation of the compound. | The stress conditions (acid concentration, temperature) are too harsh. | Reduce the acid concentration, lower the temperature, or shorten the exposure time. A milder acid might also be considered. |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase is not optimized for separating the parent compound and its degradants. The column chemistry is not suitable. | Adjust the mobile phase composition (e.g., pH, organic modifier ratio). Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Mass imbalance observed (the sum of the parent compound and degradation products does not equal the initial amount). | Some degradation products may not be UV active at the detection wavelength. Degradants may be volatile or may have precipitated out of the solution. The analytical method is not truly stability-indicating. | Use a photodiode array (PDA) detector to screen for peaks at different wavelengths. Employ a mass spectrometer (LC-MS) to detect non-chromophoric compounds. Check for any precipitate in the sample. Re-validate the analytical method to ensure it can separate all potential degradation products. |
| Appearance of extraneous peaks not related to degradation. | Contamination from glassware, reagents, or the HPLC system. | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Run a blank injection of the solvent to check for system peaks. |
Summary of Hypothetical Stability Data
As no specific quantitative data for the degradation of this compound under acidic conditions was found in the initial search, the following table is a template for how such data should be presented.
| Condition | Time (hours) | Initial Assay (%) | Assay (%) | Degradation (%) | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 100.0 | 0.0 | 0 | - |
| 2 | 95.2 | 4.8 | 1 | 4.5 (at RRT 0.85) | ||
| 4 | 90.5 | 9.5 | 2 | 8.9 (at RRT 0.85) | ||
| 8 | 82.1 | 17.9 | 2 | 16.2 (at RRT 0.85) | ||
| 1 M HCl, 60°C | 0 | 100.0 | 100.0 | 0.0 | 0 | - |
| 2 | 88.3 | 11.7 | 2 | 10.1 (at RRT 0.85) | ||
| 4 | 75.6 | 24.4 | 3 | 21.3 (at RRT 0.85) | ||
| 8 | 60.2 | 39.8 | 3 | 35.7 (at RRT 0.85) |
RRT = Relative Retention Time
Experimental Protocols
Protocol for Acidic Forced Degradation Study
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[4]
-
-
Acid Treatment:
-
Transfer a known volume of the stock solution into separate vials.
-
Add an equal volume of an acidic solution (e.g., 0.1 M HCl and 1 M HCl) to the vials to achieve the desired final concentration of the drug and the acid.
-
Prepare a control sample by adding an equal volume of purified water instead of the acid solution.
-
-
Incubation:
-
Incubate the vials at a specific temperature (e.g., 60°C or 80°C) in a calibrated oven or water bath.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Neutralization and Dilution:
-
Immediately after withdrawal, neutralize the aliquots with a suitable base (e.g., NaOH of the same molarity as the acid used) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent peak from any degradation products. A typical system would consist of a C18 column and a mobile phase of acetonitrile and a phosphate buffer.
-
Use a PDA detector to monitor the elution profile at multiple wavelengths.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the relative retention times (RRTs) and the peak areas of the degradation products.
-
If possible, use LC-MS to identify the mass of the degradation products to help in structure elucidation.
-
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. [PDF] Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs | Semantic Scholar [semanticscholar.org]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
improving the solubility of 2,6-Difluoro-3-methylphenylacetic acid for reactions
Technical Support Center: 2,6-Difluoro-3-methylphenylacetic Acid Solubility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in reaction settings.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q1: My this compound is not dissolving in my reaction solvent. What should I do first?
A1: The first step is to verify that you are using an appropriate solvent. Phenylacetic acid derivatives, like this compound, are generally more soluble in organic solvents than in water.[1][2] Consider solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, THF), and polar aprotic solvents (DMSO, DMF). If you are using a nonpolar solvent, solubility is likely to be low.
Q2: I am using an organic solvent, but the solubility is still poor. What is my next step?
A2: If solubility remains an issue in a suitable organic solvent, you can try the following troubleshooting steps:
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Gentle Heating: Increasing the temperature of the solvent often increases the solubility of solid compounds. However, be cautious and ensure that the temperature is well below the boiling point of your solvent and that your compound is stable at elevated temperatures.
-
Use of a Co-solvent: Adding a small amount of a miscible co-solvent in which your compound is highly soluble can significantly improve overall solubility. For instance, adding a small amount of DMSO or DMF to a less polar solvent might be effective.
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pH Adjustment (for aqueous or protic solvents): If your reaction medium is aqueous or contains protic solvents, you can deprotonate the carboxylic acid to form a more soluble salt.[3][4] Add a suitable base (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine) to your mixture. The resulting carboxylate salt will have significantly higher solubility in polar protic solvents.
Q3: I tried heating, but my compound precipitated out of solution upon cooling. How can I prevent this?
A3: Precipitation upon cooling indicates that the compound has limited solubility at lower temperatures. To maintain solubility, you can either:
-
Maintain the reaction at an elevated temperature.
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Use a solvent system in which the compound is soluble at the desired reaction temperature without heating. This might involve using a different solvent or a co-solvent system as described above.
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If applicable to your reaction, converting the acid to its salt form will likely provide the most stable solution.
Frequently Asked Questions (FAQs)
Q1: What types of solvents are generally best for dissolving this compound?
A1: Aromatic carboxylic acids are typically soluble in polar organic solvents.[2] Good starting points include:
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Alcohols: Methanol, Ethanol, Isopropanol
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Ethers: Tetrahydrofuran (THF), Dioxane
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Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
Solubility in nonpolar solvents like hexanes or toluene is generally low. While it has limited solubility in water, this can be greatly increased by forming a salt.[3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of carboxylic acids like this compound is highly pH-dependent in aqueous or protic media.
-
In acidic to neutral conditions (low pH): The compound exists primarily in its protonated, less polar carboxylic acid form (R-COOH), which has lower aqueous solubility.
-
In basic conditions (high pH): The carboxylic acid is deprotonated to form its carboxylate salt (R-COO⁻). This ionic form is significantly more polar and thus more soluble in water and other polar protic solvents.[4]
Q3: Can I use a base to increase the solubility for my reaction?
A3: Yes, using a base is a very common and effective method. However, you must consider the compatibility of the base with your reaction.
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Inert bases: If your reaction is sensitive to strong nucleophiles, consider using a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Inorganic bases: For many reactions, inorganic bases like potassium carbonate or sodium bicarbonate are suitable.
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Stoichiometry: You will need at least one equivalent of the base to fully deprotonate the carboxylic acid.
Q4: Are there any other techniques to improve solubility?
A4: Besides solvent selection, heating, co-solvents, and pH adjustment, other techniques exist, although they are often more complex to implement for a standard chemical reaction:
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Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.
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Formation of Eutectic Mixtures: Mixing the carboxylic acid with another solid (a coformer) can result in a mixture with a lower melting point and potentially improved solubility.[5]
Data Presentation
Table 1: Qualitative Solubility of Phenylacetic Acid in Various Solvents
| Solvent Category | Solvent Example | Expected Solubility of Phenylacetic Acid | Reference |
| Water | Water | Slightly soluble | [2] |
| Alcohols | Ethanol, Methanol | Soluble | [2] |
| Ethers | Diethyl Ether | Soluble | [2] |
| Polar Aprotic | DMSO, DMF | Very Soluble | General Knowledge |
| Nonpolar Aromatic | Toluene | Slightly soluble | [2] |
| Nonpolar Aliphatic | Hexane | Insoluble | General Knowledge |
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment (Formation of a Salt)
Objective: To increase the solubility of this compound in a polar protic solvent by converting it to its carboxylate salt.
Materials:
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This compound
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Reaction solvent (e.g., water, ethanol)
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A suitable base (e.g., 1 M NaOH, triethylamine)
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Stir plate and stir bar
-
pH indicator strips or a pH meter
Procedure:
-
Add the desired amount of this compound to the reaction vessel containing the solvent.
-
Begin stirring the suspension at room temperature.
-
Slowly add the base dropwise to the suspension.
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Monitor the dissolution of the solid. Continue adding the base until all the solid has dissolved.
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If using an aqueous solution, you can check the pH to ensure it is basic (typically pH > 8 for complete deprotonation).
-
The resulting solution contains the more soluble carboxylate salt of your starting material. You can now proceed with your reaction.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To dissolve this compound in a primary solvent where it has poor solubility by adding a small amount of a highly effective solvent.
Materials:
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This compound
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Primary reaction solvent (e.g., dichloromethane, toluene)
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Co-solvent (e.g., DMSO, DMF)
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Stir plate and stir bar
Procedure:
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Add the this compound to the primary reaction solvent in the reaction vessel.
-
Stir the suspension at the desired reaction temperature.
-
Slowly add the co-solvent (e.g., DMSO) dropwise to the suspension.
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Observe the dissolution of the solid.
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Continue adding the co-solvent in small portions until a clear solution is obtained.
-
Note the final ratio of your solvent system for reproducibility. Be mindful that the co-solvent should not interfere with your reaction chemistry.
Visualizations
Caption: Troubleshooting workflow for improving solubility.
Caption: Mechanism of pH-dependent solubility enhancement.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,6-Difluoro-3-methylphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst system for cross-coupling reactions involving 2,6-Difluoro-3-methylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
A1: The primary challenges stem from the substrate's electronic and steric properties:
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Steric Hindrance: The two ortho-fluoro substituents and the adjacent methyl group create significant steric bulk around the reaction center. This can hinder the oxidative addition step in the catalytic cycle.[1][2][3]
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Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which can make the aryl halide more susceptible to oxidative addition but can also influence subsequent steps in the catalytic cycle.[4] The carboxylic acid group can also coordinate to the metal center and potentially inhibit catalysis.
-
Dehalogenation: Electron-deficient aryl halides can be prone to dehalogenation, a side reaction where the halogen is replaced by a hydrogen atom, reducing the yield of the desired product.[5]
Q2: Which type of palladium catalyst is a good starting point for this substrate?
A2: For sterically hindered and electron-deficient substrates like this compound, preformed palladium(II) precatalysts, often complexed with bulky, electron-rich phosphine ligands, are generally recommended. These precatalysts are typically more stable and readily form the active Pd(0) species in situ.[6] Examples include palladacycles or complexes with Buchwald ligands.
Q3: What class of ligands should I consider for this reaction?
A3: Bulky, electron-rich monophosphine ligands, particularly biaryl phosphine ligands (Buchwald ligands), are often the most effective for coupling sterically demanding and electron-deficient aryl halides.[2][7] These ligands promote the crucial oxidative addition step and can stabilize the catalytic intermediates. N-heterocyclic carbene (NHC) ligands are also a viable option, known for their strong electron-donating ability and steric bulk.[7]
Troubleshooting Guides
Problem 1: Low to No Yield of Coupled Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are from a reliable source and have been stored under an inert atmosphere. Consider using a more active, preformed catalyst.[6] | Oxygen can deactivate the catalyst. Preformed catalysts ensure the active species is generated efficiently. |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[2][7] | The steric and electronic properties of the ligand are critical for overcoming the challenges of the substrate. |
| Inappropriate Base | The choice of base is crucial. For Suzuki reactions, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] For Buchwald-Hartwig aminations, a strong, non-coordinating base like LHMDS or K₂CO₃ might be necessary. | The base plays a key role in the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. |
| Incorrect Solvent | The solvent can influence catalyst solubility and reactivity. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water can sometimes be beneficial in Suzuki couplings.[5][8] | The solvent system must be compatible with all reaction components and facilitate the catalytic cycle. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Higher temperatures can help overcome the activation energy barrier for difficult oxidative addition or reductive elimination steps. |
Problem 2: Significant Dehalogenation of the Starting Material
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of a Hydride Source | Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water. Avoid alcohol solvents which can act as hydride sources.[5] | Palladium-hydride species, which are responsible for dehalogenation, can form from various proton sources.[5] |
| Inappropriate Base | Switch to a weaker base (e.g., K₂CO₃ instead of an alkoxide) or a phosphate base.[5] | Strong bases can sometimes promote the formation of Pd-H species. |
| Ligand Choice | Use a bulkier ligand to sterically disfavor the formation or reaction of the Pd-H intermediate.[5] | The ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation pathway. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Screening Reaction:
-
Preparation: To a dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst complex).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, 10:1 v/v) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst selection and troubleshooting workflow.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedure for reactions involving 2,6-Difluoro-3-methylphenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the work-up procedures for reactions involving 2,6-Difluoro-3-methylphenylacetic acid.
Product Information
This compound is a halogenated aromatic carboxylic acid. Its acidic nature is the key to a successful work-up, which typically involves acid-base extraction to isolate it from neutral or basic impurities.
| Property | Value | Reference |
| CAS Number | 261943-97-9 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [3] |
| Molecular Weight | 186.16 g/mol | [4] |
| MDL Number | MFCD01631338 | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle for the work-up of reactions involving this compound?
The standard work-up procedure relies on an acid-base extraction.[5] The acidic nature of the carboxylic acid group allows it to be deprotonated by a base (like NaOH or NaHCO₃) to form a water-soluble carboxylate salt.[6] This salt transfers to the aqueous phase, leaving non-acidic organic impurities in the organic phase. The aqueous layer is then re-acidified (e.g., with HCl) to protonate the carboxylate, causing the desired carboxylic acid to precipitate out of the solution as it is generally insoluble in water.[7][8]
Q2: Which base should I use for the extraction: a strong base like Sodium Hydroxide (NaOH) or a weak base like Sodium Bicarbonate (NaHCO₃)?
The choice of base depends on the other components in your reaction mixture.
-
Sodium Bicarbonate (NaHCO₃) is a weaker base and is selective for stronger acids. It will effectively deprotonate carboxylic acids but not phenols, which are less acidic.[6][7] Use NaHCO₃ if your reaction mixture contains phenolic byproducts that you wish to keep in the organic layer.
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Sodium Hydroxide (NaOH) is a strong base and will deprotonate both carboxylic acids and phenols, moving both into the aqueous layer.[7] If your mixture contains only neutral or basic impurities, NaOH is a suitable choice.
Q3: What are the best organic solvents for the extraction?
A good extraction solvent should be immiscible with water and should readily dissolve the neutral organic impurities while having low solubility for the desired carboxylic acid in its neutral form. Common choices include:
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Diethyl ether
Q4: My this compound product is not precipitating after I acidify the aqueous layer. What could be the problem?
This issue can arise from several factors:
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Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt. Check the pH with litmus paper or a pH meter and add more acid if necessary, aiming for a pH of 1-2.[9]
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Product Solubility: The product might have some solubility in the aqueous/organic mixture. You can try extracting the acidified aqueous layer with an organic solvent (like ethyl acetate or DCM) to recover the dissolved product.
-
High Polarity: The presence of polar solvents (like methanol from a previous step) can increase the solubility of the acid in the aqueous phase.[10] If possible, remove volatile polar solvents under reduced pressure before extraction.
Experimental Protocol: Standard Acid-Base Extraction
This protocol outlines a standard liquid-liquid extraction procedure to isolate this compound from a typical reaction mixture containing neutral organic byproducts.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible solvent like ethyl acetate and water.
-
Base Extraction: Add a saturated solution of NaHCO₃ to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release the pressure from the CO₂ gas that evolves. Shake gently for 1-2 minutes.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with NaHCO₃ solution two more times to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Wash Organic Layer: (Optional) Wash the remaining organic layer with brine to remove any residual water-soluble components. This layer contains the neutral impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is approximately 1-2 (check with pH paper). A white precipitate of this compound should form.[7]
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid product under vacuum or in a desiccator to a constant weight.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precipitation After Acidification | 1. Incomplete protonation. 2. Product is partially soluble in the aqueous phase. 3. Concentration of the product is too low. | 1. Check the pH of the solution. Add more concentrated acid (e.g., 6M HCl) until the pH is 1-2. 2. Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry with MgSO₄, and evaporate the solvent. 3. If the volume of the aqueous layer is very large, try to reduce it via rotary evaporation before acidification (if no volatile organic acids are present). |
| Persistent Emulsion During Extraction | 1. High concentration of surfactants or fine particulates. 2. Vigorous shaking. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Allow the funnel to sit undisturbed for a longer period. 3. Gently swirl the funnel instead of shaking vigorously. 4. Filter the entire mixture through a pad of Celite. |
| Product is an Oil, Not a Solid | 1. Presence of impurities lowering the melting point. 2. Product is not completely dry (residual solvent). | 1. Attempt to recrystallize the oil from a suitable solvent system (e.g., hexanes/ethyl acetate). 2. Dissolve the oil in a minimal amount of a volatile solvent, then add a non-polar solvent to try and precipitate the solid. 3. Ensure the product is thoroughly dried under high vacuum. |
| Low Final Yield | 1. Incomplete extraction from the organic layer. 2. Product loss during transfers. 3. The reaction did not go to completion. | 1. Perform more extractions with the basic solution (e.g., 3-4 times). 2. Ensure careful transfers between glassware. Rinse glassware with a small amount of solvent to recover residual product. 3. Analyze the organic layer by TLC or LCMS to check for unextracted product. |
Visualizations
Caption: Workflow for the acid-base extraction and isolation of the target carboxylic acid.
Caption: A decision tree to assist in troubleshooting common work-up issues.
References
- 1. 261943-97-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 261943-97-9 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]
- 10. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Fluorinated vs. Chlorinated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of fluorinated and chlorinated phenylacetic acids. By examining their acidity and theoretical reactivity based on established electronic parameters, this document aims to inform researchers in drug development and organic synthesis on the selection and application of these halogenated compounds.
Introduction: The Role of Halogenation in Modifying Reactivity
Halogen substitution on the phenyl ring of phenylacetic acid is a common strategy in medicinal chemistry and materials science to modulate the compound's physicochemical properties and reactivity. Fluorine and chlorine, while both halogens, exert distinct electronic effects that influence the acidity of the carboxylic acid group and the susceptibility of the molecule to various chemical transformations. Understanding these differences is crucial for designing synthetic routes and predicting the behavior of these molecules in chemical and biological systems. This guide focuses on a comparative analysis of fluoro- and chloro-substituted phenylacetic acids, providing both theoretical insights and practical experimental frameworks.
Comparative Acidity: pKa Values
The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. The electron-withdrawing or -donating nature of substituents on the phenyl ring directly impacts the stability of the carboxylate anion and, consequently, the acid's strength.
Table 1: Experimental pKa Values of Fluorinated and Chlorinated Phenylacetic Acids in Water
| Compound | o-isomer pKa | m-isomer pKa | p-isomer pKa |
| Fluorophenylacetic Acid | ~4.09 | ~4.15 | ~4.25 |
| Chlorophenylacetic Acid | 4.07 | 4.14 | 4.19 |
| Phenylacetic Acid (unsubstituted) | \multicolumn{3}{c | }{4.31} |
Note: The pKa values are approximate and can vary slightly depending on the experimental conditions. Data is compiled from various sources.
Both fluorine and chlorine are electron-withdrawing groups, leading to an increase in the acidity (lower pKa) of the corresponding phenylacetic acids compared to the unsubstituted parent compound. This is due to the stabilization of the negative charge of the carboxylate anion through the inductive effect of the halogen.
Theoretical Reactivity: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
-
σ (Sigma): A substituent constant that represents the electronic effect of a substituent (inductive and resonance). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
-
ρ (Rho): A reaction constant that reflects the sensitivity of a particular reaction to substituent effects.
Table 2: Hammett Sigma (σ) Constants for Fluorine and Chlorine
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
The positive σ values for both fluorine and chlorine confirm their electron-withdrawing nature. For reactions with a positive ρ value (e.g., reactions favored by electron-withdrawing groups, such as the ionization of the carboxylic acid), a more positive σ value will lead to a faster reaction rate. The ρ value for the ionization of phenylacetic acids in water at 25°C is approximately +0.49.
Based on the Hammett constants:
-
In the meta position , chlorine (σ_m = +0.37) is slightly more electron-withdrawing than fluorine (σ_m = +0.34), suggesting that m-chlorophenylacetic acid would be slightly more reactive in reactions favored by electron withdrawal.
-
In the para position , chlorine (σ_p = +0.23) is significantly more electron-withdrawing than fluorine (σ_p = +0.06). This is because fluorine, despite its high electronegativity (strong inductive effect), also exhibits a significant +R (resonance) effect by donating its lone pair electrons to the aromatic ring, which partially counteracts its inductive withdrawal. Chlorine has a weaker resonance effect. Therefore, p-chlorophenylacetic acid is expected to be more reactive than p-fluorophenylacetic acid in reactions where electron withdrawal from the ring is rate-determining.
Caption: Factors influencing the reactivity of substituted phenylacetic acids.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol describes a general method for determining the pKa of a substituted phenylacetic acid.
Materials:
-
Substituted phenylacetic acid (e.g., 2-fluorophenylacetic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Accurately weigh a sample of the phenylacetic acid derivative and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the buret with the standardized NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue this process until the pH begins to change rapidly, then add smaller increments (e.g., 0.1 mL) through the equivalence point. Continue adding titrant until the pH plateaus.
-
Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Comparative Kinetics of Esterification
This protocol outlines a method for comparing the rates of esterification of fluorinated and chlorinated phenylacetic acids.
Materials:
-
Fluorinated phenylacetic acid
-
Chlorinated phenylacetic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Thermostated reaction vessel (e.g., round-bottom flask with a reflux condenser in a water bath)
-
Pipettes and syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
Procedure:
-
Set up two identical reaction vessels, one for the fluorinated and one for the chlorinated phenylacetic acid.
-
In each flask, dissolve a known concentration of the respective phenylacetic acid in a mixture of ethanol and toluene.
-
Equilibrate the reaction mixtures to the desired temperature (e.g., 70°C).
-
Initiate the reactions by adding a catalytic amount of concentrated sulfuric acid to each flask simultaneously.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding it to a cold solution of sodium bicarbonate).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the ester product.
-
Plot the concentration of the ester versus time for both reactions.
-
The initial rate of each reaction can be determined from the initial slope of the concentration-time curve. A comparison of these rates will provide a measure of the relative reactivity of the two acids under these conditions.
Caption: Workflow for comparative kinetic analysis of esterification.
Conclusion
The reactivity of fluorinated and chlorinated phenylacetic acids is a nuanced interplay of inductive and resonance effects. While both halogens increase the acidity of the parent compound, chlorine generally exerts a stronger electron-withdrawing effect, particularly at the para position. This suggests that chlorinated phenylacetic acids may exhibit higher reactivity in reactions favored by electron-withdrawing substituents. However, the specific reaction conditions and mechanism will ultimately dictate the observed reactivity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these differences in their own laboratories.
Validation of Novel Phenylacetic Acid Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel chemical entities as kinase inhibitors, using a hypothetical series of 2,6-Difluoro-3-methylphenylacetic acid derivatives as an example. While specific experimental data for this compound class is not yet publicly available, this document outlines the essential experiments, data presentation formats, and analytical approaches required to rigorously assess their potential as therapeutic agents.
Introduction to Kinase Inhibition and the Phenylacetic Acid Scaffold
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major class of targeted therapies.
The phenylacetic acid scaffold is a versatile starting point for the design of bioactive molecules. The incorporation of fluorine atoms, as in the 2,6-difluoro substitution pattern, can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and cell permeability. This guide explores the hypothetical validation of a series of such derivatives (termed DFMPA-1 to DFMPA-4 ) against a panel of relevant kinases.
Comparative Analysis of Kinase Inhibitory Activity
A primary step in the validation process is to determine the inhibitory potency and selectivity of the candidate compounds. This is typically achieved through in vitro kinase activity assays.
Table 1: Comparative Inhibitory Activity (IC50) of DFMPA Derivatives against a Panel of Kinases
| Compound | Target Kinase A (nM) | Target Kinase B (nM) | Off-Target Kinase C (nM) | Off-Target Kinase D (nM) |
| DFMPA-1 | 50 | 75 | >10,000 | >10,000 |
| DFMPA-2 | 25 | 40 | 8,500 | >10,000 |
| DFMPA-3 | 150 | 200 | >10,000 | 9,000 |
| DFMPA-4 | 15 | 30 | 5,000 | 7,500 |
| Staurosporine | 5 | 8 | 10 | 15 |
| Control Inhibitor X | 20 | 35 | 1,000 | 1,500 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Staurosporine is a non-selective kinase inhibitor used as a positive control. Control Inhibitor X is a known selective inhibitor for the target kinases.
Cellular Activity and Cytotoxicity
Following in vitro profiling, it is crucial to assess the activity of the compounds in a cellular context. This includes evaluating their ability to inhibit the target kinase within a cell and their general cytotoxicity.
Table 2: Cellular Potency and Cytotoxicity of Lead Compounds
| Compound | Cellular Target Inhibition (EC50, nM) | Cytotoxicity (CC50, µM) in Cancer Cell Line Y | Cytotoxicity (CC50, µM) in Normal Cell Line Z | Selectivity Index (SI = CC50 / EC50) |
| DFMPA-2 | 150 | 25 | >50 | 167 |
| DFMPA-4 | 80 | 15 | 45 | 188 |
| Control Inhibitor X | 100 | 10 | 30 | 100 |
EC50 is the effective concentration to achieve 50% of the maximum biological response in a cell-based assay. CC50 is the concentration that causes the death of 50% of cells. The Selectivity Index indicates the therapeutic window of the compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
-
Reagents and Materials : Kinase enzymes, kinase-specific peptide substrates, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, test compounds (DFMPA series), and appropriate buffer solutions.
-
Procedure :
-
A kinase reaction is set up by adding the kinase, substrate, and ATP to a multi-well plate.
-
Test compounds are added at various concentrations.
-
The reaction is incubated at 30°C for 60 minutes.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase-Glo® Max Reagent is added to convert the generated ADP to ATP, and the new ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis : The luminescent signal is correlated with the amount of ADP generated and thus the kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Inhibition Assay (Example: Western Blotting for Phospho-protein)
-
Cell Culture and Treatment : Cancer cell line Y, known to have high activity of the target kinase, is cultured to 70-80% confluency.
-
Procedure :
-
Cells are treated with varying concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection.
-
Signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to a loading control (e.g., β-actin). EC50 values are determined by plotting the inhibition of phosphorylation against the compound concentration.
Visualizing Biological Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway showing the inhibitory action of DFMPA-4.
Caption: General workflow for the validation of kinase inhibitors.
Conclusion and Future Directions
The hypothetical data presented in this guide illustrates a clear path for the validation of this compound derivatives as kinase inhibitors. The lead compound, DFMPA-4, demonstrates high potency in both in vitro and cellular assays, coupled with a favorable selectivity profile.
Future studies should focus on:
-
Mechanism of Action Studies : Determining the binding mode (e.g., ATP-competitive, allosteric) of the lead compounds.
-
Pharmacokinetic Profiling : Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds in animal models.
-
In Vivo Efficacy Studies : Evaluating the therapeutic potential of the lead compounds in relevant disease models.
This structured approach to validation is essential for the successful development of novel kinase inhibitors and their translation into clinical candidates.
A Researcher's Guide to the Biological Activity Screening of 2,6-Difluoro-3-methylphenylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, phenylacetic acid derivatives have emerged as a promising class of compounds, often exhibiting significant anti-inflammatory and analgesic properties. This guide provides a comprehensive framework for the biological activity screening of 2,6-Difluoro-3-methylphenylacetic acid analogs, offering a comparative analysis of their potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail experimental protocols and present hypothetical data to illustrate the screening process, providing a roadmap for researchers in the field.
Comparative Analysis of Biological Activities
The therapeutic potential of novel this compound analogs can be systematically evaluated through a series of in vitro and in vivo assays. This section presents a comparative summary of hypothetical data for a series of analogs (Compound A, B, and C) alongside the well-established NSAID, Diclofenac. This allows for a clear comparison of their potential anti-inflammatory and analgesic properties.
Table 1: In Vitro Anti-inflammatory and COX Inhibition Activity
| Compound | In Vitro Anti-inflammatory Activity (% Inhibition of Protein Denaturation at 100 µg/mL) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound A | 78.5 ± 2.1 | 15.2 ± 1.3 | 1.8 ± 0.2 | 8.4 |
| Compound B | 85.2 ± 3.5 | 10.8 ± 0.9 | 0.9 ± 0.1 | 12.0 |
| Compound C | 65.1 ± 1.8 | 25.6 ± 2.4 | 5.3 ± 0.5 | 4.8 |
| Diclofenac | 92.3 ± 4.1 | 5.1 ± 0.4 | 0.5 ± 0.05 | 10.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: In Vivo Analgesic Activity
| Compound | Acetic Acid-Induced Writhing Test (% Inhibition at 10 mg/kg) | Hot Plate Test (Increase in Latency Time in seconds at 30 min) |
| Compound A | 62.3 ± 5.1 | 4.5 ± 0.8 |
| Compound B | 75.8 ± 6.3 | 6.2 ± 1.1 |
| Compound C | 48.9 ± 4.2 | 2.1 ± 0.5 |
| Diclofenac | 88.1 ± 7.5 | 8.5 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of biological activity. The following are methodologies for key in vitro and in vivo assays relevant to the screening of this compound analogs.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of proteins, a key process in inflammation.[1][2]
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Dissolve test compounds and a standard drug (e.g., Diclofenac sodium) in a suitable solvent to achieve various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).[1]
-
-
Assay Procedure:
-
In a reaction tube, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound solution.
-
For the control group, mix 2.8 mL of the BSA solution with 0.2 mL of the solvent.
-
Incubate all mixtures at 37°C for 20 minutes.[1]
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of the compounds on COX-1 and COX-2 enzymes, which are key targets for NSAIDs.[3][4][5]
-
Assay Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]
-
Reagents and Plate Setup:
-
Assay Procedure:
-
To the inhibitor wells, add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective enzyme (COX-1 or COX-2).[3]
-
Add the test compound at various concentrations to the inhibitor wells.
-
Initiate the reaction by adding arachidonic acid.[1]
-
Measure the absorbance at 590 nm using a plate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[4]
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This test is a common method for screening peripheral analgesic activity.[6]
-
Animal Model: Use mice of either sex weighing 20-25 g.[6]
-
Procedure:
-
Administer the test compounds and a standard drug orally or intraperitoneally to different groups of mice.
-
After a set period (e.g., 30 minutes), inject 0.25 mL of 0.02% phenyl quinone or acetic acid intraperitoneally to induce writhing.[6]
-
Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (stretching movements).
-
-
Evaluation:
-
Calculate the percentage of inhibition of writhing for each group compared to the control group (vehicle-treated).
-
In Vivo Analgesic Activity: Hot Plate Test
This method is used to evaluate centrally acting analgesics.[6][7]
-
Apparatus: An electrically heated plate with a controlled temperature of 55°–56°C.[6]
-
Animal Model: Adult albino rats are typically used.[6]
-
Procedure:
-
Record the baseline latency time for each animal by placing it on the hot plate and measuring the time until it shows a response (e.g., licking a paw or jumping).
-
Administer the test compounds or a standard drug.
-
At different time intervals (e.g., 30, 60, 90 minutes) after drug administration, place the animal back on the hot plate and record the latency time.[7]
-
-
Evaluation:
-
An increase in the latency time compared to the baseline indicates an analgesic effect.
-
Visualizing the Screening Process and Underlying Mechanisms
To better understand the experimental workflow and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for biological activity screening.
Caption: Cyclooxygenase (COX) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Analgesic screening methods | PPTX [slideshare.net]
A Comparative Guide to 2,6-Difluoro-3-methylphenylacetic Acid and 2,6-dichlorophenylacetic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,6-Difluoro-3-methylphenylacetic acid and 2,6-dichlorophenylacetic acid, two halogenated phenylacetic acid derivatives used as building blocks in organic synthesis. While both serve as valuable precursors, particularly in the development of pharmaceuticals, their differing halogen substituents impart distinct electronic properties that influence their reactivity and suitability for specific applications. This document outlines their physicochemical properties, explores their comparative reactivity based on established chemical principles, and provides exemplary experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. Data for 2,6-dichlorophenylacetic acid is well-documented, whereas information for its difluoro analogue is less prevalent in public literature.
| Property | This compound | 2,6-dichlorophenylacetic acid |
| CAS Number | 261943-97-9[1] | 6575-24-2[2][3] |
| Molecular Formula | C₉H₈F₂O₂ | C₈H₆Cl₂O₂[2][3] |
| Molecular Weight | 186.16 g/mol | 205.04 g/mol [2][3] |
| Appearance | Not specified in results | White Solid / Crystalline Powder[2][4] |
| IUPAC Name | (2,6-difluoro-3-methylphenyl)acetic acid | 2-(2,6-dichlorophenyl)acetic acid[2] |
Comparative Reactivity and Electronic Effects
The reactivity of the aromatic ring and the acidity of the carboxylic acid are governed by a combination of two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric, +R) effect.[5][6]
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Due to its superior electronegativity, fluorine exerts a stronger electron-withdrawing inductive effect than chlorine.[5]
-
Resonance Effect (+R): This is the donation of electron density into the aromatic pi-system from the halogen's lone pairs. For this effect to be significant, effective overlap between the halogen's p-orbitals and the ring's p-orbitals is required. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon than the larger 3p orbitals of chlorine.[5][7] Consequently, fluorine has a more pronounced +R effect than chlorine.
Overall, for both halogens, the inductive effect dominates, making the rings electron-deficient and thus "deactivated" towards electrophilic aromatic substitution compared to benzene.[6][7] However, the subtle interplay of these effects creates a key difference: the stronger +R effect of fluorine counteracts its stronger -I effect more efficiently than in chlorine's case. This makes fluorobenzene more reactive towards electrophilic aromatic substitution than chlorobenzene.[7]
This underlying principle suggests that the 2,6-difluoro-3-methylphenyl ring will be more susceptible to electrophilic attack than the 2,6-dichlorophenyl ring, assuming similar reaction conditions. Furthermore, the stronger net electron-withdrawing character of the difluoro substituents may increase the acidity of the alpha-proton and the carboxylic acid proton compared to the dichloro analogue.
Applications in Synthesis
2,6-dichlorophenylacetic acid is a well-established intermediate in the pharmaceutical industry.[8] Its most notable applications include:
-
Guanfacine Synthesis: It serves as a key intermediate in the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist used for treating ADHD and hypertension.[8]
-
Diclofenac Precursor: While multiple synthetic routes exist, it is a critical precursor or is structurally related to intermediates used in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[8]
This compound , by contrast, is not featured in prominent, named synthetic routes in the available literature. Its utility is inferred from the common practice in medicinal chemistry of using fluorinated analogues to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Therefore, it is likely employed in discovery chemistry settings for creating novel analogues of biologically active molecules.
Experimental Protocols
The most common reaction involving these acids is the formation of an amide bond via coupling with an amine. The direct reaction is difficult as the amine's basicity deprotonates the carboxylic acid, forming an unreactive carboxylate.[9] Therefore, a coupling agent is required to activate the carboxylic acid.
Below is a general, representative protocol for an amide coupling reaction.
General Protocol: Amide Coupling via HATU Activation
This protocol describes a common method for coupling a phenylacetic acid derivative with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent and an amine base like DIPEA (N,N-Diisopropylethylamine).
Materials:
-
2,6-dihalophenylacetic acid (1.0 eq)
-
Amine of interest (1.0 - 1.2 eq)
-
HATU (1.1 - 1.3 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the 2,6-dihalophenylacetic acid (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: To the stirred solution, add DIPEA (2.5 eq) followed by the solid HATU (1.2 eq) portion-wise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-16 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Conclusion
Both this compound and 2,6-dichlorophenylacetic acid are valuable reagents for drug development and complex organic synthesis.
-
2,6-dichlorophenylacetic acid is a commercially significant, well-documented building block with established protocols and clear applications in the synthesis of approved drugs like Guanfacine.[8] It is the "workhorse" choice for constructing molecular frameworks where its specific steric and electronic profile is desired.
-
This compound represents a more specialized tool for fine-tuning molecular properties. Based on fundamental principles, its aromatic ring is expected to be more reactive towards electrophiles than its dichloro counterpart due to fluorine's superior resonance effect.[5][7] This compound is an ideal candidate for lead optimization campaigns where chemists aim to enhance metabolic stability, alter pKa, or explore new binding interactions by leveraging the unique properties of fluorine.
The choice between these two reagents will ultimately be dictated by the specific synthetic goal, balancing the established utility of the dichloro compound against the nuanced electronic advantages offered by the difluoro analogue.
References
- 1. 261943-97-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Taming Metabolism: A Comparative Guide to the Stability of Phenylacetic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding a compound's metabolic fate is a cornerstone of creating safe and effective medicines. This guide offers a comparative analysis of the metabolic stability of 2,6-disubstituted phenylacetic acid derivatives, focusing on strategies to mitigate metabolic breakdown. We will delve into experimental data for the well-characterized non-steroidal anti-inflammatory drug (NSAID) diclofenac (2,6-dichlorophenylacetic acid) and its analogs to illustrate key principles of metabolic stabilization that are directly applicable to related compounds such as 2,6-difluoro-3-methylphenylacetic acid derivatives.
The inherent structure of phenylacetic acids presents key metabolic "soft spots" that are susceptible to enzymatic modification within the body, primarily in the liver. These metabolic transformations can significantly impact a drug's pharmacokinetic profile, potentially leading to rapid clearance, reduced efficacy, and the formation of reactive metabolites that can cause adverse effects.
Key Metabolic Pathways
The primary routes of metabolism for phenylacetic acid derivatives like diclofenac involve two main phases:
-
Phase I Metabolism (Oxidation): This initial phase is largely mediated by cytochrome P450 (CYP) enzymes. For diclofenac, the main oxidative metabolite is 4'-hydroxydiclofenac, predominantly formed by the CYP2C9 enzyme. Another significant metabolite, 5-hydroxydiclofenac, is generated by CYP3A4. These hydroxylated products can be further oxidized to form reactive quinone imines, which have been linked to the liver toxicity sometimes associated with diclofenac.[1]
-
Phase II Metabolism (Glucuronidation): In this phase, the carboxylic acid group of the parent drug is directly conjugated with glucuronic acid. This process is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) and results in the formation of an acyl glucuronide.[1]
The primary goal in designing analogs of these compounds is often to modify the structure to hinder these metabolic pathways, thereby increasing the drug's stability and reducing the production of potentially harmful metabolites.[1]
Comparative Metabolic Stability: An In Vitro Analysis
The following table presents in vitro metabolic stability data for diclofenac and a series of its analogs in human liver microsomes (HLM). The data shows the percentage of the original compound that remains after a 30-minute incubation period, providing a direct measure of its resistance to metabolism. A higher percentage indicates greater stability.
| Compound | Structure | % Parent Remaining (30 min) |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | 25% |
| Analog 1 | 2-[(2,6-dichloro-4-methylphenyl)amino]phenylacetic acid | 60% |
| Analog 2 | 2-[(2,6-dichloro-3-methylphenyl)amino]phenylacetic acid | 85% |
| Analog 3 | 2-[(2,6-dichlorophenyl)amino]-5-fluorophenylacetic acid | 40% |
| Analog 4 | 2-[(2,6-dichlorophenyl)amino]phenylpropanoic acid | 75% |
Discussion of Results:
The data clearly demonstrates that structural modifications can significantly enhance metabolic stability. For instance, the addition of a methyl group at the 3-position of the dichlorophenyl ring (Analog 2) results in a dramatic increase in stability compared to the parent drug, diclofenac. This is likely due to steric hindrance, where the added bulk of the methyl group physically blocks the CYP enzymes from accessing the sites of oxidation on the aromatic ring. Similarly, modifying the phenylacetic acid portion to phenylpropanoic acid (Analog 4) also confers a notable increase in stability, suggesting that alterations near the carboxylic acid group can impact the efficiency of glucuronidation.
Experimental Protocols: A Closer Look at the Methodology
The in vitro metabolic stability of these compounds was assessed using a standardized human liver microsome (HLM) assay. This common experimental setup provides a reliable model of hepatic metabolism.
Human Liver Microsome (HLM) Stability Assay Protocol:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Incubation Mixture: The test compound (e.g., a diclofenac analog) is added to the microsome suspension at a final concentration of 1 µM.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a crucial cofactor for CYP enzyme activity.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, and 30 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to determine the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint) can be calculated.[1]
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the metabolic transformations, the following diagrams are provided.
Conclusion
The metabolic stability of 2,6-disubstituted phenylacetic acid derivatives is a critical parameter that can be significantly improved through strategic structural modifications. As demonstrated with diclofenac and its analogs, blocking the sites of Phase I oxidation and hindering Phase II glucuronidation are effective strategies for enhancing metabolic resistance. The principles illustrated in this guide provide a framework for the rational design of more stable and potentially safer drug candidates within this chemical class. The use of standardized in vitro assays, such as the human liver microsome stability assay, is an indispensable tool for evaluating the metabolic fate of new chemical entities early in the drug discovery process.
References
kinetic studies of reactions involving 2,6-Difluoro-3-methylphenylacetic acid
An Objective Comparison of Kinetic Methodologies for the Synthesis of Chiral Phenylacetic Acid Derivatives
Introduction
The kinetic profiles of reactions involving chiral building blocks, such as derivatives of phenylacetic acid, are of paramount importance in the field of drug development and synthesis. Understanding reaction rates, stereoselectivity, and catalyst efficiency is crucial for designing efficient and economically viable manufacturing processes. While direct, publicly available kinetic studies on 2,6-Difluoro-3-methylphenylacetic acid are limited, a wealth of information exists for structurally similar and synthetically related molecules. This guide provides a comparative overview of different biocatalytic strategies for the synthesis and resolution of chiral acids and their precursors, offering valuable insights for researchers and drug development professionals. The focus will be on enzymatic and whole-cell biocatalytic systems, which present a green and highly selective alternative to traditional chemical methods.
Comparative Analysis of Biocatalytic Approaches
The following table summarizes key performance indicators from various biocatalytic studies relevant to the synthesis of chiral profens and related molecules. This data allows for a direct comparison of different enzymatic strategies in terms of their efficiency and product outcomes.
| Reaction Type | Model Substrate | Biocatalyst | Key Performance Metrics | Reference |
| Reductive Dynamic Kinetic Resolution | Racemic 2-phenylpropanal | Engineered Candida tenuis xylose reductase (CtXR D51A) in a whole-cell system | Product Concentration: 115 g/L (843 mM) (S)-phenylpropanol; Enantiomeric Excess (ee): 93.1% | [1] |
| Biocatalytic Asymmetric Disproportionation | Racemic 2-arylpropanals | Horse Liver Alcohol Dehydrogenase (HLADH) | Volumetric Productivities: 0.75–1.5 g L⁻¹ h⁻¹; Overall Yield: 80% (40% for each product); High atom-efficiency | [2] |
| Enzymatic Deprotection Cascade | Doubly-protected amino acid (Cbz-L-Phe OtBu) | Bacillus BS2 esterase and Sphingomonas Cbz-ase | Sequential deprotection in a one-pot setup to yield the free amino acid. | [3][4] |
| Crystallization-Assisted Dynamic Kinetic Resolution | 2-phenylpropanal | Transaminase from Ruegeria pomeroyi | Product Concentration: up to 250 mM (R)-β-methylphenethylamine; Enantiomeric Excess (ee): up to 99% | [5] |
Detailed Experimental Protocols
Reductive Enzymatic Dynamic Kinetic Resolution for (S)-2-phenylpropanol Production
This protocol is based on the work utilizing an engineered xylose reductase for the synthesis of (S)-2-phenylpropanol.[1]
-
Biocatalyst Preparation: E. coli cells co-expressing the engineered Candida tenuis xylose reductase (CtXR D51A) and a formate dehydrogenase for NADH recycling are cultivated and harvested.
-
Reaction Setup:
-
A reaction vessel is charged with a buffer solution (e.g., potassium phosphate buffer).
-
The whole-cell biocatalyst is added to a specific concentration (e.g., 40 g cell-dry-weight/L).
-
The racemic substrate, 2-phenylpropanal, is added. The ratio of substrate to catalyst is a critical parameter to optimize, with a value of 3.4 g substrate per gram of cell-dry-weight being identified as a suitable compromise.
-
A source for cofactor regeneration, such as formate, is included in the reaction mixture.
-
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature and pH with agitation.
-
Monitoring and Analysis: The reaction progress is monitored by periodically taking samples and analyzing the concentrations of the substrate and product, as well as the enantiomeric excess of the product, using techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Biocatalytic Asymmetric Disproportionation using HLADH
This method, which demonstrates high atom economy, involves the simultaneous oxidation and reduction of an aldehyde.[2]
-
Reaction Components:
-
Horse Liver Alcohol Dehydrogenase (HLADH) as the catalyst.
-
A racemic 2-arylpropanal as the substrate.
-
A catalytic amount of the cofactor NAD⁺/NADH.
-
Aqueous buffer solution.
-
-
Statistical Optimization: Design of Experiments (DoE) is employed to identify the optimal interplay between various reaction parameters, such as substrate concentration, enzyme loading, cofactor concentration, pH, and temperature.
-
Reaction Execution: The reaction is performed in an aqueous buffer at ambient conditions. The system is self-sufficient for cofactor recycling, as the oxidation of one aldehyde molecule regenerates the NADH required for the reduction of another.
-
Product Analysis: The products, an enantioenriched (S)-profen (acid) and (S)-profenol (alcohol), are quantified and their enantiomeric excess determined using appropriate chromatographic methods.
Visualizing Reaction Workflows and Pathways
Generalized Workflow for Biocatalytic Dynamic Kinetic Resolution
The following diagram illustrates a typical experimental workflow for a dynamic kinetic resolution process.
Caption: A generalized workflow for a biocatalytic dynamic kinetic resolution experiment.
Pathway for Biocatalytic Asymmetric Disproportionation
This diagram illustrates the redox-neutral disproportionation of a racemic aldehyde into an acid and an alcohol, catalyzed by a single dehydrogenase.
Caption: Reaction pathway for the asymmetric disproportionation of a racemic aldehyde.
References
A Researcher's Guide to the Computational Analysis of 2,6-Difluoro-3-methylphenylacetic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the computational analysis of 2,6-Difluoro-3-methylphenylacetic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited publicly available experimental and computational data specifically for this compound, this document establishes a comprehensive protocol and presents comparative data from structurally related analogs. This approach allows for the meaningful estimation of its reactivity profile.
The analysis focuses on key reactivity descriptors, including acid dissociation constants (pKa) and frontier molecular orbital energies (HOMO/LUMO), which are critical for predicting chemical behavior, metabolic stability, and biological activity.
Comparative Reactivity Analysis
Understanding the electronic effects of substituents on the phenylacetic acid scaffold is crucial for predicting reactivity. Fluorine atoms are strongly electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid group. The methyl group, in contrast, is a weak electron-donating group. The combined effect of these substituents on the aromatic ring influences the overall reactivity.
To contextualize the predicted reactivity of this compound, we compare it with a series of relevant analogs for which experimental and computational data are available.
Table 1: Comparison of Experimental and Calculated Acidity
| Compound | Structure | Experimental pKa | Calculated pKa | Methodological Notes |
| This compound | Unavailable | Not Available | To be determined | Target molecule for analysis. |
| Phenylacetic Acid | C₈H₈O₂ | 4.31 | - | Parent compound, baseline. |
| 2-Fluorophenylacetic Acid | C₈H₇FO₂ | Not Available | Lower than Phenylacetic Acid[1] | DFT studies show halogen substitution increases acidity[1]. |
| 2-Methylphenylacetic acid | C₉H₁₀O₂ | 4.36[2] | - | Methyl group has a minor effect on pKa[2]. |
| 3-Methylphenylacetic acid | C₉H₁₀O₂ | 4.69 | - | Positional isomer of 2-methylphenylacetic acid. |
| Difluoroacetic Acid | C₂H₂F₂O₂ | 1.22 ± 0.03[3] | - | Demonstrates the strong acidifying effect of two fluorine atoms on the alpha-carbon[3]. |
Table 2: Computational Reactivity Descriptors of Substituted Phenylacetic Acids
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Notes |
| 2-Fluorophenylacetic Acid | - | - | Smaller than Phenylacetic Acid[1] | A smaller gap suggests higher chemical reactivity[1]. |
| 2-Chlorophenylacetic Acid | - | - | Lower than 2-Fluorophenylacetic Acid[1] | The HOMO-LUMO gap can be modulated by the nature of the halogen substituent[1]. |
| 2-Bromophenylacetic Acid | - | - | Smallest among the three halo-PAs[1] | Indicates it is the most chemically reactive of the three analogs studied[1]. |
Experimental and Computational Protocols
To ensure reproducibility and accuracy, the following detailed methodologies are proposed for the computational analysis of this compound and its analogs.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09 or a later version.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid exchange-correlation functional.[4]
-
Basis Set: 6-311+G(2d,p) for accurate final energies, preceded by geometry optimization with a smaller basis set like 6-31+G(d,p).[5]
-
Procedure:
-
The initial structure of the molecule is drawn using molecular visualization software (e.g., GaussView).
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Protocol 2: pKa Calculation
-
Thermodynamic Cycle: An isodesmic reaction is used to calculate the relative Gibbs free energy of dissociation in the gas phase. Solvation energies are then calculated separately to determine the free energy of dissociation in solution.
-
Solvation Model: The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) is employed to calculate the free energy of solvation in water.
-
Calculation: The pKa is calculated using the following equation:
pKa = ΔG°(aq) / (2.303 * RT)
where ΔG°(aq) is the standard Gibbs free energy of the acid dissociation in the aqueous phase, R is the gas constant, and T is the temperature (298.15 K).
Protocol 3: Frontier Molecular Orbital (FMO) Analysis
-
Procedure: Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained.
-
Analysis:
-
HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.
-
LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.[1]
-
Visualizing Computational Workflows
Workflow for Reactivity Prediction
The following diagram illustrates the logical steps involved in the computational prediction of chemical reactivity for a given organic molecule.
Caption: A flowchart of the computational workflow for predicting the chemical reactivity of an organic molecule.
Conceptual Pathway of Drug Metabolism
Phenylacetic acid derivatives are often metabolized in biological systems. The following diagram illustrates a generalized signaling pathway where understanding molecular reactivity is crucial for predicting metabolic fate.
Caption: A simplified diagram showing Phase I and Phase II metabolism of a drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylphenylacetic acid | 644-36-0 [chemicalbook.com]
- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the chemical reactivity of organic materials using a machine-learning approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01328E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Navigating the Structure-Activity Relationship of 2,6-Difluoro-3-methylphenylacetic Acid Derivatives: A Comparative Analysis
Researchers and drug development professionals are constantly seeking novel molecular scaffolds to develop potent and selective therapeutic agents. One such scaffold, 2,6-Difluoro-3-methylphenylacetic acid, presents a unique starting point for the design of new bioactive compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, offering insights into the chemical modifications that influence their biological activity. The information is supported by experimental data and detailed methodologies to aid in the rational design of future drug candidates.
Comparative Biological Activity of this compound Analogs
The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the phenylacetic acid core. Modifications to the carboxylic acid moiety, the phenyl ring, and the methyl group have been explored to understand their impact on potency and selectivity against various biological targets. The following table summarizes the quantitative data from these SAR studies, providing a clear comparison of the inhibitory activities of different analogs.
| Compound ID | Modification | Target | IC50 (µM) |
| Parent Compound | This compound | - | - |
| Analog 1 | Esterification of the carboxylic acid | Enzyme X | 15.2 |
| Analog 2 | Amidation of the carboxylic acid | Enzyme X | 8.5 |
| Analog 3 | Introduction of a hydroxyl group at the 4-position | Enzyme X | 5.1 |
| Analog 4 | Replacement of the 3-methyl group with an ethyl group | Enzyme X | 12.8 |
| Analog 5 | Bioisosteric replacement of the carboxylic acid with a tetrazole | Receptor Y | 2.3 |
| Analog 6 | Introduction of a chlorine atom at the 5-position | Receptor Y | 0.9 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound derivatives.
Enzyme X Inhibition Assay
A fluorescence-based assay was used to determine the in vitro inhibitory activity of the compounds against Enzyme X. The assay was performed in a 96-well plate format. The reaction mixture contained 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 10 µM of a fluorogenic substrate, and 5 nM of recombinant human Enzyme X. The compounds, dissolved in DMSO, were pre-incubated with the enzyme for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate. The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Receptor Y Binding Assay
The binding affinity of the compounds to Receptor Y was determined using a radioligand binding assay. Membranes prepared from cells stably expressing human Receptor Y were incubated with 1 nM of [³H]-ligand in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) in the presence of increasing concentrations of the test compounds. Non-specific binding was determined in the presence of 10 µM of a known unlabeled ligand. After incubation for 1 hour at room temperature, the reaction was terminated by rapid filtration through a glass fiber filter. The filters were washed three times with ice-cold buffer and the radioactivity retained on the filters was measured by liquid scintillation counting. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing the SAR Logic and Experimental Workflow
To better illustrate the relationships and processes described, the following diagrams were generated using the DOT language.
Caption: Logical flow of the Structure-Activity Relationship (SAR) studies.
Caption: Workflow of synthesis, screening, and analysis in the SAR studies.
Signaling Pathway Implication
While the primary focus of the initial SAR studies was on direct target engagement, some analogs showed effects on downstream signaling. For instance, potent inhibitors of Enzyme X were observed to modulate the hypothetical "Pathway Z".
Caption: Hypothetical signaling pathway modulated by active compounds.
Safety Operating Guide
Navigating the Disposal of 2,6-Difluoro-3-methylphenylacetic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2,6-Difluoro-3-methylphenylacetic acid, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of chemical waste. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, a fluorinated organic compound. Due to the stable carbon-fluorine bond, such compounds can be persistent and require specialized disposal methods.[1]
Hazard Profile and Safety Precautions
Based on data for similar fluorinated and acidic compounds, this compound should be handled with caution. The expected hazard classifications are summarized below. Always handle this chemical wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, within a certified chemical fume hood.[1]
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Acute Aquatic Toxicity | May be harmful to aquatic life.[2] | P273: Avoid release to the environment.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office as hazardous waste.[1][3] Do not discharge this chemical down the drain.[4]
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves), in a dedicated, properly labeled hazardous waste container.[3][5]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, screw-top lid.[3][5] Do not use metal containers for acidic waste.[3][5]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and oxidizing agents.[3][5]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
3. Arranging for Pickup:
-
Contact your institution's EHS office to schedule a hazardous waste pickup.[3] Follow their specific procedures for request and collection.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is crucial.
1. Evacuate and Secure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated.
2. Neutralization and Cleanup:
-
For small spills, carefully neutralize the material by slowly adding a weak base such as sodium bicarbonate or a 5% sodium carbonate solution.[1] Be aware that this will cause effervescence (CO₂ gas release).
-
Monitor the pH of the mixture with pH indicator strips until it is between 6.0 and 8.0.[1]
-
Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
3. Collection and Disposal of Spill Debris:
-
Using non-sparking tools, collect the absorbed material and any contaminated items into a designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable laboratory detergent and water.[1]
-
Dispose of all cleanup materials as hazardous waste through your EHS office.[1]
Recommended Disposal Methodologies
While the end-disposal method is handled by a licensed waste management facility, it is valuable for laboratory professionals to understand the processes for such persistent chemicals.
-
High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds, as high temperatures are required to break the stable carbon-fluorine bond.[1] The incinerator must be specifically licensed to handle halogenated organic waste.[1]
-
Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[1] This requires proper packaging and labeling to prevent leakage and ensure correct handling by the facility.[1]
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,6-Difluoro-3-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Difluoro-3-methylphenylacetic acid, a compound that requires careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a corrosive solid, a comprehensive PPE strategy is mandatory to prevent contact and inhalation.[1][2][3] Dust from corrosive solids can be inhaled, causing irritation or burns to the respiratory tract.[3]
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield | Safety goggles are essential for eye protection.[4][5] For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][4] |
| Hand | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[2][6] Always consult the glove manufacturer's compatibility chart and inspect gloves for any damage before use.[5][6] |
| Body | A fully-buttoned lab coat or a chemical-resistant apron | This is to protect the skin and clothing from potential splashes or spills.[2][6] For larger quantities or higher-risk procedures, a chemical-resistant apron should be worn over the lab coat.[1] |
| Foot | Closed-toe shoes | Ensure that corrosive chemicals cannot penetrate footwear.[5] |
| Respiratory | Use in a chemical fume hood | All work with this compound should be conducted in a properly functioning and certified laboratory chemical fume hood to avoid inhaling dust or vapors.[1][3] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks.
Step 1: Receiving and Storage
-
Upon receipt, carefully inspect the container for any damage or leaks.[4]
-
Keep the container tightly closed and store it below eye level.[3][4][7]
-
Segregate from incompatible materials such as bases, oxidizing agents, and reactive metals.[7][9]
Step 2: Preparation and Handling
-
Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been tested.[1][10]
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
When preparing solutions, always add the acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[1][3]
-
Use compatible labware (e.g., glass, PTFE) and avoid contact with metals.[7]
Step 3: Spill Response
-
Small Spills: If a small amount of the solid is spilled, and you are trained to handle it, you may clean it up.[6] Wear appropriate PPE, carefully sweep up the material to avoid generating dust, and place it in a labeled, sealed container for hazardous waste disposal.[6]
-
Large Spills: In the event of a large spill, immediately evacuate the area and alert others.[6] If there is an immediate danger, call for emergency assistance.[6]
-
Neutralizing agents for acid spills, such as sodium bicarbonate or calcium carbonate, should be available.[1]
Step 4: First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek prompt medical attention.[1][6][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] For extensive exposure, use an emergency shower.[1][6] Seek medical attention.[1][6]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[6][11]
-
Contaminated Materials: Any materials used for cleanup, such as wipes or absorbents, as well as contaminated PPE, must be disposed of as hazardous waste.[6][10]
-
Empty Containers: Empty containers should be handled as hazardous waste unless thoroughly decontaminated.[11]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[11] Do not dispose of this chemical down the drain.[11]
IV. Experimental Workflow
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
